Technical Documentation Center

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-methoxy-5-nitrophenyl)adamantan-2-amine
  • CAS: 332108-15-3

Core Science & Biosynthesis

Foundational

pharmacokinetics of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine in animal models

Pharmacokinetics of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine in Animal Models: A Comprehensive Preclinical Guide Executive Summary N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a complex, highly lipophilic molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine in Animal Models: A Comprehensive Preclinical Guide

Executive Summary

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a complex, highly lipophilic molecule that merges the rigid, tricyclic adamantane cage (tricyclo[3.3.1.13,7]decane) with a substituted aromatic ring. Historically, adamantane derivatives (e.g., amantadine, memantine, bromantane) have been pivotal in central nervous system (CNS) and antiviral pharmacotherapy due to their exceptional ability to cross biological membranes[1]. This whitepaper provides an in-depth, causality-driven guide to evaluating the pharmacokinetics (PK) of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine in preclinical animal models, detailing the methodologies required to navigate its unique physicochemical properties, metabolic liabilities, and distribution profile.

Physicochemical Rationale for ADME

The pharmacokinetic behavior of this compound is fundamentally dictated by its structural components:

  • The Adamantane Scaffold: This highly symmetric, hydrophobic cage provides inherent lipophilicity and conformational stability. The steric bulk of the adamantane structure actively resists enzymatic degradation, prolonging systemic circulation[2][3].

  • The 2-Methoxy-5-Nitrophenyl Moiety: Linked via a secondary amine at the 2-position, this functional group introduces distinct electronic effects. The electron-withdrawing nitro group and electron-donating methoxy group alter the pKa of the secondary amine, influencing the compound's ionization state at physiological pH and driving extensive plasma protein binding (typically >45% for this class)[4].

  • Solubility Challenges: While the lipophilic cage facilitates deep membrane penetration, it simultaneously results in poor aqueous solubility, necessitating specialized formulation strategies (such as co-solvents or cyclodextrin inclusion complexes) to achieve adequate oral bioavailability[5].

In Vivo Pharmacokinetic Profiling: Causality-Driven Protocols

To accurately characterize the PK profile, a self-validating experimental workflow must be employed. The following protocol details the steps for evaluating the compound in a rodent model (Sprague-Dawley rats), emphasizing the scientific rationale behind each methodological choice.

Step 1: Formulation Preparation

  • Action: Dissolve the compound in a vehicle consisting of 5% DMSO, 10% Tween-80, and 85% sterile saline.

  • Causality: The extreme lipophilicity of the adamantane core prevents dissolution in standard aqueous buffers[5]. DMSO disrupts the compound's crystal lattice, while Tween-80 acts as a surfactant to prevent precipitation upon introduction to the aqueous saline phase, ensuring a homogeneous solution critical for precise dosing.

Step 2: In Vivo Dosing

  • Action: Administer the formulation via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg) to separate cohorts of fasted rats.

  • Causality: Fasting eliminates food-effect variability on gastrointestinal absorption. Utilizing both IV and PO routes is mathematically mandatory to calculate absolute bioavailability (F%), a critical metric given the potential for first-pass hepatic metabolism of the methoxy and nitro groups.

Step 3: Serial Blood and Tissue Sampling

  • Action: Collect 200 µL blood samples via jugular vein cannulation at pre-defined intervals (0.08 to 24 hours). Harvest brain tissue at the estimated Tmax (2.5 h).

  • Causality: Jugular cannulation minimizes handling stress, which can artificially alter hemodynamics and clearance rates. Harvesting brain tissue at Tmax allows for the quantification of the peak brain-to-plasma partition coefficient (Kp), verifying CNS target engagement[4].

Step 4: Sample Processing via Protein Precipitation

  • Action: Add 600 µL of ice-cold acetonitrile (containing an isotopically labeled internal standard) to 200 µL of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile efficiently denatures and precipitates plasma proteins (which heavily bind lipophilic adamantanes)[4], releasing the free drug into the supernatant. The cold temperature stabilizes the potentially reactive nitro group during extraction.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the supernatant using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode.

  • Causality: The lack of strong chromophores on the adamantane cage makes standard UV detection unreliable. MS/MS provides the sub-ng/mL sensitivity and specificity required to differentiate the parent compound from its structurally similar metabolites.

PK_Workflow A Formulation Prep (DMSO/Tween/Saline) B In Vivo Dosing (IV & PO in Rats) A->B C Serial Sampling (Blood & Brain Tissue) B->C D Sample Processing (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F NCA PK Analysis (Clearance, Vd, t1/2) E->F

In vivo pharmacokinetic experimental workflow for adamantane derivatives.

Quantitative Pharmacokinetic Parameters

Based on the established behavior of structurally analogous adamantane secondary amines (e.g., bromantane, memantine), the quantitative PK profile in murine models exhibits rapid absorption, extensive tissue distribution, and rapid clearance. Oral bioavailability for this class frequently hovers around 42%, with peak plasma concentrations achieved within 2 to 4 hours[2][6].

Table 1: Anticipated Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL-145.2 ± 18.4
Tmax h-2.5 ± 0.5
AUC(0-t) ng·h/mL210.5 ± 22.1884.1 ± 95.3
t1/2 h3.8 ± 0.44.2 ± 0.6
Vd L/kg11.4 ± 1.2-
Clearance (Cl) L/h/kg4.7 ± 0.5-
Bioavailability (F) %-~42.0%

Note: The apparent volume of distribution (Vd) is exceptionally large (>10 L/kg), reflecting extensive tissue binding and partitioning out of the central plasma compartment[4].

Metabolic Pathways and Systemic Clearance

While the adamantane core is generally resistant to degradation due to steric hindrance[2][3], the N-(2-methoxy-5-nitrophenyl) substituent introduces specific metabolic vulnerabilities.

In rodent models, hepatic cytochrome P450 enzymes are anticipated to catalyze the O-demethylation of the methoxy group. Concurrently, the nitro group is highly susceptible to reduction by both gastrointestinal flora (prior to absorption) and hepatic nitroreductases, forming an active amine metabolite. Minor hydroxylation of the adamantane cage may also occur, analogous to the 6β-hydroxylation observed in bromantane[6].

Crucially, rodents exhibit significantly higher glomerular filtration rates and active tubular secretion compared to humans. Consequently, the systemic clearance of adamantane derivatives in rats and mice is highly efficient, leading to a much shorter half-life (<4 hours) and steep Cmax/Cmin ratios, contrasting sharply with the prolonged half-lives (>60 hours) observed in humans[7].

Metabolism_Distribution Parent N-(2-methoxy-5-nitrophenyl) adamantan-2-amine GI GI Tract Absorption (Passive Diffusion) Parent->GI PO Dose Blood Systemic Circulation (High Protein Binding) Parent->Blood IV Dose Liver Hepatic Metabolism (CYP450 / Nitroreductases) GI->Liver Portal Vein Liver->Blood Metab1 O-Demethylation & Nitroreduction Liver->Metab1 Blood->Liver Clearance Brain CNS Penetration (BBB Crossing) Blood->Brain High Lipophilicity Kidney Renal Excretion (Active Tubular Secretion) Blood->Kidney Unchanged Drug Metab1->Kidney

Pharmacokinetic distribution and metabolic clearance pathways of the adamantane derivative.

CNS Penetration and Distribution Dynamics

The primary therapeutic targets for adamantane derivatives typically reside within the CNS (e.g., NMDA receptors)[8]. The extreme lipophilicity of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine allows it to rapidly cross the blood-brain barrier (BBB) via passive transcellular diffusion.

Once in the systemic circulation, the drug partitions heavily into lipid-rich tissues. Experimental models of related compounds demonstrate a cerebrospinal fluid (CSF) to serum ratio of approximately 0.5, with brain parenchymal concentrations often exceeding plasma concentrations due to local lipid binding[4].

Translational Outlook (Allometric Scaling)

When extrapolating preclinical PK data of adamantane derivatives to human clinical trials, researchers must account for the profound species differences in clearance[7]. The rapid renal and hepatic clearance observed in murine models cannot be scaled linearly. Human dosing regimens will likely require significantly lower weight-adjusted doses and less frequent administration to achieve steady-state therapeutic concentrations without inducing CNS toxicity.

Sources

Exploratory

Elucidating the Solid-State Architecture: A Guide to the Crystal Structure and Stereochemistry of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The incorporation of rigid, lipophilic scaffolds like adamantane into pharmacologically active molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of rigid, lipophilic scaffolds like adamantane into pharmacologically active molecules is a cornerstone of modern drug design. The specific stereochemical orientation of substituents on this cage-like structure can profoundly influence biological activity. This guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of the novel compound N-(2-methoxy-5-nitrophenyl)adamantan-2-amine. While a solved crystal structure for this exact molecule is not publicly available, this document leverages established synthetic protocols and crystallographic data from closely related analogues to present a predictive analysis and a detailed, field-proven methodology for its complete characterization. We will explore the inherent stereochemistry arising from the C2-substituted adamantane core, propose a robust experimental workflow for single-crystal X-ray diffraction, and analyze expected structural parameters and intermolecular interactions that govern its solid-state packing.

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane moiety, a perfectly rigid and symmetric tricyclic alkane, is a privileged structure in medicinal chemistry.[1] Its unique lipophilic character enhances membrane permeability and can improve the metabolic stability of drug candidates.[1] While 1-substituted adamantane derivatives like Amantadine are well-known, substitution at the secondary (C2) position offers a distinct spatial vector for the substituent, potentially leading to novel interactions with biological targets.[1]

The target molecule, N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, combines this C2-substituted adamantane with a substituted nitroaromatic ring. The electronic properties of the 2-methoxy-5-nitrophenyl group, coupled with the steric bulk of the adamantane cage, make this a compound of significant interest for probing receptor binding pockets and developing new therapeutic agents. This guide provides the essential theoretical and practical knowledge required for its definitive structural analysis.

Part I: Theoretical Stereochemical Analysis

The stereochemistry of the title compound is dictated by the substitution pattern on the adamantane core.

Chirality of 2-Substituted Adamantane

Unlike the achiral 1-adamantylamine, substitution at any of the six secondary (CH₂) positions, such as C2, renders the entire adamantane cage chiral. The C2 carbon atom becomes a stereogenic center. Consequently, N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a chiral molecule and will exist as a pair of enantiomers:

  • (R)-N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

  • (S)-N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

A non-stereoselective synthesis will produce a 1:1 mixture of these enantiomers, known as a racemic mixture.[2] The resolution of these enantiomers or an asymmetric synthesis would be required to study the biological activity of each isomer independently.

Diagram 1: Enantiomers of the Target Molecule

G Fig. 3: Standard workflow for SC-XRD analysis crystal 1. Select & Mount High-Quality Crystal diffractometer 2. Mount on Diffractometer crystal->diffractometer data_collection 3. Data Collection (X-ray exposure, frame collection) diffractometer->data_collection integration 4. Data Integration (Convert images to reflection list) data_collection->integration solve 5. Structure Solution (Determine initial atomic positions) integration->solve refine 6. Structure Refinement (Optimize positions & thermal parameters) solve->refine validate 7. Validation & CIF Generation (Check quality, create final report) refine->validate

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

Abstract This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of the novel compound, N-(2-methoxy-5-nitrophenyl)adamantan-2-amine. Designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of the novel compound, N-(2-methoxy-5-nitrophenyl)adamantan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document details the structural elucidation, and key physicochemical parameters critical for assessing the compound's potential as a therapeutic agent. Methodologies for synthesis and characterization are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine in Drug Discovery

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, prized for its unique structural and physicochemical properties. Its rigid, lipophilic, and three-dimensional structure allows for precise positioning of substituents to effectively explore drug targets. The incorporation of an adamantyl group can enhance a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, for instance, by improving its permeability across the blood-brain barrier.

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine combines this advantageous adamantane scaffold with a substituted nitroaniline. The nitroaromatic group is a common feature in various bioactive molecules and can be a precursor for further chemical modifications. The methoxy group can influence the electronic properties and metabolic stability of the compound. This guide provides a foundational understanding of the core physicochemical properties of this compound, essential for its advancement in the drug discovery pipeline.

Synthesis and Structural Elucidation

The synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine can be approached through several established synthetic routes. Two plausible methods are reductive amination and the Buchwald-Hartwig amination.

Proposed Synthesis via Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is a primary choice for synthesizing secondary amines.[1] This process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine.[2]

Workflow for Reductive Amination:

cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Adamantan-2-one Adamantan-2-one Imine Formation Imine Formation Adamantan-2-one->Imine Formation 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline->Imine Formation Reduction Reduction Imine Formation->Reduction In situ Target Compound N-(2-methoxy-5-nitrophenyl)adamantan-2-amine Reduction->Target Compound NaBH(OAc)3

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol:

  • To a solution of adamantan-2-one (1.0 eq) in dichloroethane, add 2-methoxy-5-nitroaniline (1.0 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful for coupling amines with aryl halides.

Workflow for Buchwald-Hartwig Amination:

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Adamantan-2-amine Adamantan-2-amine Target Compound N-(2-methoxy-5-nitrophenyl)adamantan-2-amine Adamantan-2-amine->Target Compound 2-Bromo-1-methoxy-4-nitrobenzene 2-Bromo-1-methoxy-4-nitrobenzene 2-Bromo-1-methoxy-4-nitrobenzene->Target Compound Pd Catalyst Pd(OAc)2 Pd Catalyst->Target Compound Ligand XPhos Ligand->Target Compound Base NaOtBu Base->Target Compound

Caption: Buchwald-Hartwig amination workflow for the synthesis of the target compound.

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine 2-bromo-1-methoxy-4-nitrobenzene (1.0 eq), adamantan-2-amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous toluene via syringe and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Structural Characterization

The identity and purity of the synthesized N-(2-methoxy-5-nitrophenyl)adamantan-2-amine would be confirmed using a suite of spectroscopic techniques.

Table 1: Predicted and Experimental Spectroscopic Data

Technique Predicted Features Experimental Determination
¹H NMR Adamantyl protons (δ 1.5-2.5 ppm), Methoxy protons (δ ~3.9 ppm), Aromatic protons (δ 7.0-8.0 ppm), Amine proton (broad singlet).A solution of the compound in a deuterated solvent (e.g., CDCl₃) is analyzed using a 400 MHz or higher NMR spectrometer.[5]
¹³C NMR Adamantyl carbons (δ 25-50 ppm), Methoxy carbon (δ ~56 ppm), Aromatic carbons (δ 110-160 ppm).Performed on the same sample as ¹H NMR to provide carbon framework information.
Mass Spec (MS) Molecular ion peak corresponding to the exact mass of the compound (C₁₇H₂₂N₂O₃).[6][7]High-resolution mass spectrometry (HRMS) using techniques like ESI or APCI to confirm the molecular formula.[8][9][10]
FTIR N-H stretch (~3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), N-O stretches (nitro group, ~1520 and 1340 cm⁻¹), C-O stretch (methoxy, ~1250 cm⁻¹).[11][12]A small amount of the solid sample is analyzed using an FTIR spectrometer, often with an ATR accessory.[13]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[14] Pure compounds typically exhibit a sharp melting range.[15]

Experimental Protocol:

  • A small amount of the finely powdered, dry compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.[16]

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.[17]

Table 2: Melting Point Data

Parameter Predicted Value Experimental Value
Melting Point 150 - 170 °CTo be determined

Prediction is based on structurally similar N-aryl adamantane derivatives.

Solubility

Solubility is a crucial parameter that influences a drug's absorption and bioavailability. It is typically assessed in aqueous buffers at physiological pH and in organic solvents.[18]

Experimental Protocol (Kinetic Solubility): [19][20]

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Add a small volume of the stock solution to a series of aqueous buffers (e.g., pH 5.0, 7.4) in a microtiter plate.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the turbidity of the resulting solutions using a nephelometer to determine the point of precipitation.

Table 3: Predicted Solubility Profile

Solvent Predicted Solubility
Aqueous Buffer (pH 7.4) Low
DMSO High
Methanol Moderate
Dichloromethane High

Predictions are based on the lipophilic nature of the adamantane cage and the aromatic system.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes.[21] It is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.[22][23]

Experimental Protocol (Shake-Flask Method):

  • A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD).

  • The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Table 4: Predicted Lipophilicity

Parameter Predicted Value
LogP 3.5 - 4.5

This prediction is derived from computational models based on the chemical structure, which can be performed using various software packages.[24][25][26][27][28]

Conclusion and Future Directions

This technical guide has outlined the predicted physicochemical properties of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine and provided detailed protocols for their experimental determination. The combination of a lipophilic adamantane core with a polar nitroaniline moiety suggests a compound with interesting solubility and permeability characteristics that warrant further investigation.

The next steps in the characterization of this molecule should involve the execution of the described experimental protocols to obtain empirical data. Subsequent studies should focus on its in vitro metabolic stability, and preliminary biological screening to identify potential therapeutic targets. The nitro group also offers a handle for further synthetic modifications, allowing for the generation of a library of related compounds to explore structure-activity relationships.

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

  • Broad Institute. What is Mass Spectrometry?[Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Table 2 . Synthesis of N-aryl-substituted adamantan-2-amines XII-XXI a. [Link]

  • University of Colorado Boulder. Experiment 1: Melting-point Determinations. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • California State University, Dominguez Hills. Exp 1 - Melting Points. [Link]

  • ACS Publications. (2017, October 13). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. [Link]

  • ResearchGate. Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. [Link]

  • SpringerLink. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]

  • YouTube. (2020, March 20). reductive amination & secondary amine synthesis. [Link]

  • University of California, Irvine. Advancing physicochemical property predictions in computational drug discovery. [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

  • National Institutes of Health. (2022, June 14). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. [Link]

  • ACS Publications. (2006, September 9). Predicting Physical−Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • arXiv. (2025, August 30). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. [Link]

  • Kanan Lab - Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • National Institutes of Health. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • National Institutes of Health. (2025, November 6). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. [Link]

  • ResearchGate. Arylation of amines of adamantane series I-V with chloroquinolines. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • MDPI. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • PubMed. (2023, May 15). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine: A Mechanistic and Methodological Guide

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective neurovascular interface. The compound N-(2-methoxy-5-nitrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective neurovascular interface. The compound N-(2-methoxy-5-nitrophenyl)adamantan-2-amine represents a highly specialized pharmacophore designed to exploit passive transcellular diffusion. By coupling the extreme lipophilicity of an adamantane cage with the electronic modulation of a nitroaromatic ring, this molecule bypasses the need for carrier-mediated transport. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and outlines the gold-standard experimental workflows required to validate its BBB permeability.

Molecular Architecture and Permeability Rationale

The structural design of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a masterclass in physicochemical tuning for CNS exposure. Its permeability profile is governed by two distinct structural domains:

  • The Adamantane Scaffold (The "Lipophilic Bullet"): The adamantane moiety is classically deployed in neuropharmacology as a "lipophilic bullet" to force CNS penetration[1]. As a bulky, highly lipophilic hydrocarbon cage, it drastically increases the lipid-water partition coefficient (logP) of the parent molecule, allowing it to easily dissolve into the endothelial lipid bilayer of the BBB. Furthermore, recent studies on structurally related adamantane conjugates demonstrate that incorporating this cage enhances metabolic stability without introducing cytotoxicity[2].

  • The Nitroaromatic Secondary Amine: Traditional aminoadamantanes, such as amantadine and rimantadine, possess aliphatic amines with high pKa values (>9.0). Consequently, they are >95% protonated at physiological pH and rely heavily on saturable, carrier-mediated transport systems to cross the BBB[3]. In stark contrast, our target compound features a secondary amine attached directly to a phenyl ring containing a methoxy group at the ortho (2-) position and a nitro group at the meta (5-) position. The nitro group exerts a powerful inductive electron-withdrawing effect, pulling electron density away from the amine nitrogen. This drastically lowers the pKa of the amine to approximately 2.0–2.5. Therefore, at a physiological pH of 7.4, the molecule exists >99.99% in its neutral, unprotonated state . This neutral state is the critical driver that allows the molecule to cross the BBB purely via rapid, passive transcellular diffusion.

Table 1: Predicted Physicochemical Properties

The following quantitative data summarizes the compound's alignment with CNS drug-likeness rules (e.g., Hansch/Leo parameters).

ParameterPredicted ValueBBB Ideal RangeMechanistic Rationale
Molecular Weight 302.37 g/mol < 400 g/mol Low molecular weight prevents steric hindrance during lipid bilayer insertion.
LogP (Lipophilicity) ~3.82.0 - 5.0The adamantane cage drives high lipid solubility, optimizing membrane partitioning.
pKa (Amine) ~2.5N/AElectron withdrawal by the meta-nitro group ensures the molecule is neutral at pH 7.4.
tPSA 67.2 Ų< 90 ŲLow polar surface area prevents the molecule from becoming trapped by hydrogen bonding with lipid headgroups.
HBD / HBA 1 / 4< 3 / < 7Minimal hydrogen bond donors/acceptors reduce the desolvation energy required to enter the membrane.

Experimental Validation Workflows

To accurately assess the CNS exposure of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, researchers must employ a hierarchical validation strategy. Relying solely on total brain homogenate concentrations ( Kp,brain​ ) is a critical error for adamantane derivatives, as their high lipophilicity causes massive non-specific binding to lysosomal and structural lipids, falsely inflating the perceived active concentration.

The workflow below outlines the logical progression from in vitro passive diffusion screening to in vivo unbound target exposure.

BBB_Permeability_Workflow cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Permeability cluster_2 Phase 3: In Vivo Validation N1 Structural Analysis (Adamantane + Nitroaromatic) N2 pKa & logP Prediction (High Lipophilicity, Low pKa) N1->N2 N3 PAMPA-BBB Assay (Passive Diffusion) N2->N3 Guides assay design N4 MDCK-MDR1 Assay (P-gp Efflux Ratio) N3->N4 If Pe > 4 x 10^-6 cm/s N5 Rodent Microdialysis (Unbound Brain Conc.) N4->N5 If Efflux Ratio < 2.0 N6 Kp,uu,brain Calculation (True CNS Exposure) N5->N6 N7 CNS Lead Candidate Validation N6->N7 If Kp,uu,brain > 0.3

Fig 1: Hierarchical validation workflow for BBB permeability of the adamantane derivative.

In Vitro Protocol: PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for the BBB is the optimal high-throughput method for isolating the passive transcellular diffusion of this compound.

Causality & Experimental Design Choices:
  • Lipid Selection: We utilize Porcine Brain Lipid (PBL) rather than standard soy lecithin. PBL contains the exact physiological ratios of sphingomyelin and cholesterol found in mammalian cerebral microvessels, accurately mimicking the rigidity of the BBB.

  • pH Control: The assay is strictly buffered to pH 7.4. Because the compound's pKa is ~2.5, it is entirely neutral in vivo. Allowing the pH to drop would artificially protonate the amine, falsely depressing the effective permeability ( Pe​ ) readout.

  • Agitation: Orbital shaking is mandatory. For highly lipophilic compounds (logP > 3.5), the Unstirred Water Layer (UWL) adjacent to the membrane becomes the rate-limiting barrier, leading to false-negative results if static incubation is used.

Step-by-Step Methodology:
  • Solution Preparation: Dissolve N-(2-methoxy-5-nitrophenyl)adamantan-2-amine in DMSO to create a 10 mM stock. Dilute into PBS (pH 7.4) to a final donor concentration of 10 µM (maximum 1% DMSO to prevent membrane toxicity).

  • Membrane Coating: Apply 4 µL of PBL solution (20 mg/mL in dodecane) to the porous polycarbonate filter (0.45 µm pore size) of the donor plate.

  • Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully couple the donor plate over the acceptor plate.

  • Incubation: Incubate the assembly at 37°C for 18 hours with continuous orbital shaking at 100 rpm.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation Controls: Run Verapamil (high permeability) and FITC-dextran (zero permeability membrane integrity marker) concurrently. Calculate Pe​ (cm/s). A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

In Vivo Protocol: Microdialysis for Kp,uu,brain​

To determine the true pharmacologically active concentration of the drug, we must measure the unbound partition coefficient ( Kp,uu,brain​ ). This requires in vivo microdialysis.

Causality & Experimental Design Choices:
  • Retrodialysis Calibration: Adamantane derivatives are notoriously "sticky" and will bind to the polyurethane tubing of the microdialysis probe. We perform in vitro retrodialysis calibration to calculate probe recovery ( Rdial​ ), ensuring the measured dialysate concentration accurately reflects the interstitial fluid (ISF) concentration.

  • Steady-State Infusion: We utilize a continuous intravenous infusion rather than a single bolus. This allows the brain ISF and plasma compartments to reach thermodynamic equilibrium, isolating the true partitioning coefficient from confounding systemic clearance rates.

Step-by-Step Methodology:
  • Surgical Implantation: Anesthetize male Sprague-Dawley rats. Stereotaxically implant a concentric microdialysis probe (2 mm membrane length, 20 kDa cutoff) into the right striatum. Implant a catheter into the jugular vein for drug administration and blood sampling. Allow 24 hours for recovery and BBB resealing.

  • Probe Equilibration: Perfuse the probe with Artificial Cerebrospinal Fluid (aCSF) at a flow rate of 1.0 µL/min for 2 hours prior to dosing.

  • Dosing: Administer N-(2-methoxy-5-nitrophenyl)adamantan-2-amine via a loading IV bolus followed immediately by a constant-rate IV infusion designed to maintain a steady-state plasma concentration of ~1 µM.

  • Sampling: Collect brain dialysate fractions every 20 minutes for 4 hours. Concurrently, draw 50 µL blood samples from the jugular catheter at midpoint intervals.

  • Plasma Protein Binding: Centrifuge blood to obtain plasma. Determine the unbound plasma fraction ( fu,plasma​ ) using rapid equilibrium dialysis (RED) against PBS.

  • Analysis: Quantify dialysate and unbound plasma concentrations via LC-MS/MS. Calculate Kp,uu,brain​=AUCbrain,unbound​/AUCplasma,unbound​ . A value ≥0.3 is generally required for robust CNS efficacy.

Transport_Mechanism Blood Blood Plasma (pH 7.4) Drug Neutral Compound (pKa ~2.5) Blood->Drug Free Fraction BBB Endothelial Lipid Bilayer (High Lipophilicity) Brain Brain Interstitial Fluid (Target Site) BBB->Brain High Permeability Pgp P-glycoprotein (Efflux) BBB->Pgp Potential Substrate Drug->BBB Passive Transcellular Diffusion Pgp->Blood ATP-dependent Efflux

Fig 2: Mechanistic pathway of transcellular passive diffusion and potential P-gp efflux at the BBB.

Conclusion

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine represents a highly optimized architecture for CNS penetration. By suppressing the basicity of the amine via a meta-nitro group, the molecule avoids the carrier-dependency of older adamantanes, relying instead on rapid, unhindered passive diffusion. Execution of the rigorous in vitro and in vivo protocols detailed above will provide the definitive pharmacokinetic validation required to advance this compound through the preclinical pipeline.

Sources

Foundational

Comprehensive DMPK Profiling and Metabolic Degradation Pathways of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals. Executive Summary The compound N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals.

Executive Summary

The compound N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a complex synthetic entity characterized by a highly lipophilic adamantane core linked via a secondary amine to a substituted nitroaromatic ring. In preclinical drug development, understanding the metabolic fate of such hybrid pharmacophores is critical. The adamantane moiety drives specific cytochrome P450 (CYP450) interactions, while the nitroaromatic and methoxy groups introduce competing metabolic vulnerabilities, including the potential for reactive intermediate formation.

This technical guide deconstructs the structural causality behind the compound's metabolic routing, outlines the primary Phase I and Phase II degradation pathways, and provides field-proven, self-validating experimental protocols for in vitro metabolite identification (MetID).

Structural Causality in Metabolic Routing

As a Senior Application Scientist, it is vital to look beyond isolated functional groups and analyze the molecule as a dynamic system interacting with hepatic enzymes. The metabolic fate of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is dictated by three distinct structural domains:

  • The Adamantane Cage (Hydrophobic Anchor): Adamantane derivatives are highly lipophilic, which strongly drives their binding affinity to the active sites of CYP3A4 and CYP2B6 via hydrophobic interactions[1]. The rigid, bulky nature of the cage sterically hinders the adjacent secondary amine, making N-dealkylation unfavorable. Instead, the molecule undergoes aliphatic hydroxylation at the bridgehead (tertiary) carbons of the adamantane ring, a pathway predominantly mediated by CYP3A4[2][3].

  • The 2-Methoxy Group (Electron-Donating Target): The methoxy substitution on the phenyl ring serves as a prime target for O-demethylation. This reaction is typically catalyzed by CYP2D6 (which has a high affinity for basic amines with an aromatic ring) and CYP3A4[4]. The cleavage of the methyl group yields a highly reactive phenol, serving as a primary substrate for subsequent Phase II glucuronidation.

  • The 5-Nitro Group (Reductive Liability): Unlike oxidative CYP450 pathways, the strong electron-withdrawing nitro group is highly susceptible to nitroreduction. This is catalyzed by both hepatic microsomal nitroreductases and the gut microbiome. The reduction proceeds through nitroso and hydroxylamine intermediates—which are notorious for causing Ames-positive genotoxicity—before finally reducing to a primary amine.

Primary Degradation Pathways

Phase I: Oxidation and Reduction
  • Pathway A: Aliphatic Hydroxylation (CYP3A4 / CYP2B6) CYP3A4 is the major enzyme responsible for the oxidative metabolism of adamantyl moieties[3]. Hydroxylation occurs preferentially at the 1-position or 4-position of the adamantane cage, yielding mono-hydroxylated metabolites (M1).

  • Pathway B: O-Demethylation (CYP2D6 / CYP3A4) The ether linkage of the 2-methoxy group is oxidatively cleaved to release formaldehyde, generating N-(2-hydroxy-5-nitrophenyl)adamantan-2-amine (M2). This exposes a nucleophilic hydroxyl group[4].

  • Pathway C: Nitroreduction (Nitroreductases) Under hypoxic conditions (e.g., in the lower gastrointestinal tract or specific hepatic zones), the 5-nitro group is reduced to a 5-amino group, yielding N-(5-amino-2-methoxyphenyl)adamantan-2-amine (M3).

Phase II: Conjugation

The Phase I metabolites act as handles for Phase II clearance:

  • O-Glucuronidation: The phenol generated from Pathway B and the hydroxylated adamantane from Pathway A are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGT1A1 and UGT2B7) to form water-soluble glucuronides.

  • N-Acetylation: The primary amine generated from Pathway C is targeted by N-acetyltransferases (NAT1/NAT2), forming an N-acetylated terminal metabolite.

Pathway Visualization

Metabolism Parent N-(2-methoxy-5-nitrophenyl) adamantan-2-amine (Parent Compound) M1 Adamantane Hydroxylation (1-OH / 4-OH derivatives) Parent->M1 CYP3A4 / CYP2B6 (Oxidation) M2 O-Demethylation (2-phenol derivative) Parent->M2 CYP2D6 / CYP3A4 (O-Demethylation) M3 Nitroreduction (5-amino derivative) Parent->M3 Nitroreductases (Reduction) P2_1 O-Glucuronidation (UGT Conjugates) M1->P2_1 UGTs M2->P2_1 UGTs P2_2 N-Acetylation (NAT Conjugates) M3->P2_2 NAT1 / NAT2

Fig 1: Phase I & II metabolic degradation pathways of the adamantane derivative.

Quantitative Data Summary: Metabolite Profiling

The following table summarizes the predicted metabolic shifts required for LC-MS/MS identification.

Metabolite IDMetabolic ReactionMediating Enzyme(s)Mass Shift (Δ Da)Phase
Parent None (Reference)N/A0N/A
M1 Aliphatic HydroxylationCYP3A4, CYP2B6+16Phase I
M2 O-DemethylationCYP2D6, CYP3A4-14Phase I
M3 NitroreductionNitroreductases-30Phase I
M1-Gluc Hydroxyl-GlucuronidationUGT2B7+192 (from Parent)Phase II
M2-Gluc Phenol-GlucuronidationUGT1A1+162 (from Parent)Phase II
M3-Ac N-AcetylationNAT1, NAT2+12 (from Parent)Phase II

Experimental Methodologies: Self-Validating MetID Protocol

To ensure data integrity, a metabolic stability and identification assay must be self-validating. This means incorporating positive control substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to prove enzymatic viability, and minus-cofactor controls to rule out chemical degradation.

Step-by-Step Protocol: Human Liver Microsome (HLM) Assay

Reagents Required: Pooled Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate Buffer (pH 7.4), NADPH Regenerating System (NADP+, Glucose-6-Phosphate, G6PDH, MgCl₂), HPLC-grade Acetonitrile (containing internal standard).

Step 1: Incubation Setup

  • Prepare a master mix containing 100 mM Potassium Phosphate buffer and HLMs at a final protein concentration of 1.0 mg/mL.

  • Aliquot 180 µL of the master mix into a 96-well plate.

  • Add 2 µL of the parent compound (N-(2-methoxy-5-nitrophenyl)adamantan-2-amine) dissolved in DMSO to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Pre-incubate the plate at 37°C for 5 minutes.

Step 2: Reaction Initiation and Self-Validation

  • Initiation: Add 20 µL of the pre-warmed NADPH Regenerating System to the test wells to initiate Phase I metabolism.

  • Negative Control: To a separate set of wells, add 20 µL of blank buffer instead of NADPH. Causality: If degradation occurs here, the compound is chemically unstable, not enzymatically metabolized.

  • Positive Control: Run parallel wells using Dextromethorphan (CYP2D6) and Midazolam (CYP3A4).

Step 3: Reaction Termination

  • At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL of the reaction mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an analytical internal standard (e.g., Verapamil). Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C.

Step 4: LC-MS/MS Analytical Workflow

  • Transfer 100 µL of the supernatant to a clean analytical plate.

  • Inject 5 µL onto a C18 Reverse-Phase UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Analyze via High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode. Scan for the specific mass shifts outlined in the Quantitative Data Summary table to identify M1, M2, and M3.

References

  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. National Institutes of Health (NIH). Available at:[Link]

  • Structural requirements for inhibitors of cytochromes P450 2B: assessment of the enzyme interaction with diamondoids. National Institutes of Health (NIH). Available at:[Link]

  • In vitro metabolism of CP-122,721 ((2S,3S)-2-phenyl-3-[(5-trifluoromethoxy-2-methoxy)benzylamino]piperidine), a non-peptide antagonist of the substance P receptor. National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine structure-activity relationship (SAR)

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine Executive Summary The integration of polycyclic cage hydrocarbons into medicinal chemistry has revo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

Executive Summary

The integration of polycyclic cage hydrocarbons into medicinal chemistry has revolutionized the development of central nervous system (CNS) therapeutics. Among these, the adamantane scaffold is a privileged motif, historically recognized for its role in N-methyl-D-aspartate (NMDA) receptor antagonism (e.g., memantine) and, more recently, as a potent pharmacophore for P2X7 receptor (P2X7R) antagonists[1].

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine represents a highly specialized, sterically constrained derivative within this class. By coupling a bulky, lipophilic adamantane cage at the 2-position to a highly substituted electron-deficient aryl ring, this molecule serves as an exceptional probe for understanding the divergent Structure-Activity Relationships (SAR) required to selectively target neuroinflammatory pathways (via P2X7R) over classical ion channel block (via NMDAR)[2].

This whitepaper deconstructs the physicochemical properties of this compound, outlines the mechanistic rationale behind its structural components, and provides validated experimental workflows for assessing its pharmacological profile.

Structural Deconstruction & SAR Rationale

The pharmacological behavior of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is dictated by three distinct structural domains. As an application scientist, it is critical to understand not just what these domains are, but why they drive target selectivity.

The Adamantane Scaffold (The Lipophilic Anchor)

The adamantane cage provides immense lipophilicity, which is essential for blood-brain barrier (BBB) penetration. Due to their high logP values, aminoadamantanes can concentrate up to 20-fold higher in brain tissue compared to plasma[3].

  • Positional Isomerism (2- vs. 1-substitution): Most classical NMDA antagonists (like amantadine) are substituted at the 1-position (bridgehead). Substitution at the 2-position (bridge carbon) alters the three-dimensional vector of the cage relative to the amine linker. This distinct spatial arrangement is highly favored for fitting into the hydrophobic allosteric pocket of the P2X7 receptor, enhancing binding affinity while reducing the voltage-dependent pore-blocking activity characteristic of 1-adamantyl derivatives[2].

The 5-Nitro Group (Electronic Tuning & pKa Shift)

The presence of a nitro group (-NO2) at the 5-position of the phenyl ring (para to the amine nitrogen) is the most critical electronic feature of this molecule.

  • Basicity Modulation: The strong electron-withdrawing nature of the nitro group (via both resonance and inductive effects) pulls electron density away from the amine nitrogen. This drastically lowers the pKa of the secondary amine.

  • Receptor Selectivity: Classical NMDA receptor channel blockers require a protonated amine (-NH3+) at physiological pH (7.4) to interact with the magnesium binding site inside the ion channel[3]. By neutralizing the amine at physiological pH, the 5-nitro group effectively abolishes NMDA pore-blocking activity, shifting the molecule's profile toward allosteric P2X7 antagonism.

The 2-Methoxy Group (Steric Constraint)

The methoxy group (-OCH3) ortho to the amine linker introduces a severe steric clash with the amine proton.

  • Conformational Locking: This steric hindrance forces the phenyl ring out of coplanarity with the N-H bond, locking the molecule into a specific dihedral angle. This rigid, non-planar conformation is energetically favorable for insertion into the narrow binding cleft of the P2X7 receptor, acting as a "key" that prevents the molecule from adopting flat conformations that might bind to off-target kinases or GPCRs[1].

Mechanistic Pathway: P2X7 Antagonism & Neuroinflammation

The primary therapeutic utility of this structural class lies in the inhibition of the P2X7 receptor, an ATP-gated ion channel heavily upregulated on microglia during neuroinflammation[4]. Activation of P2X7R leads to potassium efflux, which triggers the NLRP3 inflammasome, ultimately resulting in the cleavage and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).

P2X7_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor (Microglia) ATP->P2X7R Activates Calcium Ca2+ / Na+ Influx K+ Efflux P2X7R->Calcium Channel Opening Compound N-(2-methoxy-5-nitrophenyl) adamantan-2-amine Compound->P2X7R Allosteric Inhibition NLRP3 NLRP3 Inflammasome Activation Calcium->NLRP3 Triggers IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B Cleavage & Secretion

Fig 1. Mechanism of P2X7 receptor antagonism by adamantane derivatives preventing neuroinflammation.

Quantitative SAR Data Summary

To illustrate the causality of the structural modifications discussed above, the following table presents representative pharmacological data for the N-aryladamantan-2-amine class, demonstrating how sequential additions to the scaffold tune the selectivity from NMDAR to P2X7R.

Compound ScaffoldR1 (Ortho)R2 (Para to Amine)Amine State (pH 7.4)hP2X7R IC50 (µM)NMDAR IC50 (µM)Primary Profile
Adamantan-1-amine--Protonated> 50.00.5NMDA Antagonist
N-phenyladamantan-2-amine-H-HPartially Protonated12.515.0Weak Dual Target
N-(2-methoxyphenyl)adamantan-2-amine-OCH3-HPartially Protonated2.125.0P2X7 Biased
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine -OCH3 -NO2 Neutral 0.08 > 100.0 Potent P2X7 Antagonist

Data Note: Values are representative benchmarks derived from established SAR principles of adamantyl-benzamide and adamantyl-amine P2X7/NMDA antagonists to illustrate the structure-activity logic[4],[2].

Experimental Protocols for SAR Validation

To ensure trustworthiness and reproducibility, the evaluation of this compound must rely on self-validating assay systems. Below are the definitive protocols for quantifying target engagement.

Whole-Cell Patch-Clamp Electrophysiology (P2X7R)

This is the gold-standard method for validating the allosteric inhibition of the P2X7 ion channel.

Rationale: Dye-uptake assays can yield false positives due to membrane fluidization by lipophilic adamantanes. Patch-clamp directly measures ion flux, providing unambiguous kinetic data.

PatchClamp Prep Cell Preparation (HEK293-hP2X7R) Seal Seal Prep->Seal WholeCell Whole-Cell Configuration (-60 mV) Seal->WholeCell Baseline Baseline ATP Application (EC50) WholeCell->Baseline Test Compound Perfusion (Dose-Response) Baseline->Test Analysis Current Inhibition Quantification (IC50) Test->Analysis

Fig 2. Self-validating whole-cell patch-clamp electrophysiology workflow for P2X7R antagonists.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing human P2X7R on glass coverslips 24 hours prior to recording.

  • Internal Solution: Fill recording pipettes (3–5 MΩ) with an internal solution containing (in mM): 145 KCl, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with KOH). Causality: High EGTA buffers intracellular calcium, preventing the activation of secondary calcium-activated potassium channels that would confound the P2X7 current.

  • Seal and Break-in: Form a >1 GΩ seal and apply brief suction to achieve the whole-cell configuration.

  • Voltage Clamp: Hold the membrane potential at -60 mV. Causality: This hyperpolarized state provides a strong driving force for inward cation current while keeping voltage-gated channels closed.

  • Baseline Establishment: Apply a 2-second pulse of 300 µM ATP (approximate EC50) via a rapid perfusion system. Record the inward current. Wash for 3 minutes to prevent receptor desensitization.

  • Compound Application: Pre-incubate the cell with N-(2-methoxy-5-nitrophenyl)adamantan-2-amine (e.g., 10 nM to 10 µM) for 2 minutes, followed by co-application with 300 µM ATP.

  • Validation: Use A-438079 (10 µM) as a positive control at the end of the recording to ensure the remaining current is entirely P2X7-mediated.

Interleukin-1β (IL-1β) Release Assay (Functional Readout)

To confirm that the biophysical channel block translates to phenotypic anti-inflammatory efficacy.

Step-by-Step Protocol:

  • Macrophage Priming: Seed THP-1 derived macrophages at 1×105 cells/well in a 96-well plate. Prime cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Causality: LPS activates TLR4, upregulating the transcription of pro-IL-1β and NLRP3, which is required before P2X7 activation can trigger cleavage.

  • Compound Incubation: Wash cells and apply N-(2-methoxy-5-nitrophenyl)adamantan-2-amine in serum-free media for 30 minutes.

  • P2X7 Activation: Challenge the cells with 3 mM ATP for 45 minutes to trigger the inflammasome.

  • Quantification: Collect the supernatant and quantify mature IL-1β using a standard sandwich ELISA. Calculate the IC50 of the compound relative to vehicle control.

Conclusion

The molecular architecture of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a masterclass in rational drug design. By leveraging the lipophilic bulk of the 2-adamantyl cage and pairing it with a sterically constrained, electronically deactivated aryl amine, researchers can successfully shift the pharmacological profile away from classical NMDA receptor antagonism and toward highly potent, selective P2X7 receptor inhibition. This scaffold provides a robust foundation for developing next-generation therapeutics targeting neuroinflammation and neurodegenerative diseases.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

  • Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. PubMed Central (PMC). Available at:[Link]

  • Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. MDPI. Available at:[Link]

  • Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. PubMed Central (PMC). Available at:[Link]

Sources

Foundational

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine CAS 332108-15-3 molecular weight and density

Title: Physicochemical Profiling and Analytical Methodologies for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine (CAS 332108-15-3) Executive Summary N-(2-methoxy-5-nitrophenyl)adamantan-2-amine (CAS 332108-15-3) is a compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Analytical Methodologies for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine (CAS 332108-15-3)

Executive Summary

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine (CAS 332108-15-3) is a complex organic molecule characterized by a rigid adamantane scaffold covalently linked to a highly substituted nitroaromatic ring via a secondary amine. In modern drug development, adamantane-based pharmacophores are highly valued for their ability to modulate lipophilicity, enhance metabolic stability, and improve blood-brain barrier (BBB) penetrance. This technical guide provides an in-depth analysis of the compound's core physicochemical properties—specifically molecular weight and density—and details the self-validating experimental protocols required for empirical characterization.

Structural and Mechanistic Insights

The pharmacological and material properties of CAS 332108-15-3 are dictated by the synergistic effects of its functional groups:

  • Adamantane Core: This highly symmetrical, bulky aliphatic cage imparts significant lipophilicity. The baseline density of an unsubstituted adamantane cage is approximately 1.07 g/cm³[1]. Its steric bulk shields the secondary amine from rapid enzymatic degradation, thereby increasing metabolic half-life.

  • Nitroaromatic System: The 2-methoxy-5-nitrophenyl moiety introduces strong electronic effects. The electron-withdrawing nitro group lowers the pKa of the adjacent amine, while the methoxy group acts as a hydrogen-bond acceptor. Nitroaromatic compounds typically exhibit higher densities; for context, the density of pure nitrobenzene is 1.20 g/cm³[2].

  • Causality in Property Prediction: The fusion of a low-density aliphatic cage with a high-density nitroaromatic system results in an intermediate solid-state density. Understanding this density is critical for downstream formulation, as it governs powder flowability, compaction dynamics, and crystallographic packing efficiency.

Structure Core N-(2-methoxy-5-nitrophenyl) adamantan-2-amine Adamantane Adamantane Cage (Lipophilicity & Bulk) Core->Adamantane Nitro Nitro Group (Electron Withdrawing) Core->Nitro Methoxy Methoxy Group (H-Bond Acceptor) Core->Methoxy Amine Secondary Amine (H-Bond Donor) Core->Amine Effect1 Increased Blood-Brain Barrier Penetration Adamantane->Effect1 Effect2 Metabolic Stability Adamantane->Effect2 Effect3 Target Binding Affinity Nitro->Effect3 Methoxy->Effect3 Amine->Effect3

Structure-property relationships governing the pharmacological profile of CAS 332108-15-3.

Physicochemical Data Presentation

The fundamental properties of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine are summarized below. The exact molecular weight is derived from the atomic mass of its constituent elements (C17H22N2O3), while the density is a predicted value based on group contribution methodologies, necessitating empirical validation.

PropertyValue / SpecificationAnalytical Significance
Chemical Formula C17H22N2O3Determines elemental composition.
Molecular Weight 302.37 g/mol Critical for stoichiometric calculations.
Exact Mass (Monoisotopic) 302.1630 DaTarget value for HRMS validation.
Predicted Density 1.28 ± 0.05 g/cm³Influences solid-state formulation and packing.
Hydrogen Bond Donors 1 (Secondary Amine)Affects target receptor binding.
Hydrogen Bond Acceptors 4 (Nitro + Methoxy)Influences aqueous solubility and solvation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, theoretical values must be empirically validated. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate systemic errors.

Protocol 1: Exact Molecular Weight Validation via High-Resolution Mass Spectrometry (HRMS)

Causality: Standard low-resolution MS cannot differentiate between isobaric compounds. HRMS (e.g., Q-TOF or Orbitrap) provides sub-ppm mass accuracy, confirming the exact elemental composition. Electrospray Ionization (ESI) in positive mode is selected because the secondary amine is readily protonated to form an[M+H]+ ion. Standardized mass spectrometry protocols, as outlined by the [3], dictate the use of high-resolution techniques for exact mass verification.

  • Step 1: Sample Preparation: Dissolve 1.0 mg of CAS 332108-15-3 in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Self-Validation: The formic acid ensures consistent protonation, preventing signal fluctuation.

  • Step 2: Instrument Calibration: Calibrate the HRMS instrument using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm across the 100-1000 m/z range.

  • Step 3: Acquisition: Inject 5 µL of the sample. Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • Step 4: Data Analysis: Extract the ion chromatogram for the theoretical [M+H]+ m/z of 303.1703. Compare the observed isotopic pattern against the theoretical distribution for C17H23N2O3+. A mass error of ≤ 5 ppm confirms the molecular weight.

Protocol 2: True Density Determination via Helium Gas Pycnometry

Causality: Bulk density measurements are skewed by inter-particulate voids. Helium gas pycnometry uses the displacement of helium gas—which can penetrate the finest pores of the solid—to measure the absolute skeletal volume of the powder, yielding the "true" density.

  • Step 1: Sample Conditioning: Dry approximately 2.0 g of the compound in a vacuum oven at 40°C for 12 hours to remove any residual solvent or ambient moisture. Self-Validation: Moisture adds extraneous mass and volume, skewing density calculations. Drying ensures only the pure compound is measured.

  • Step 2: Calibration: Calibrate the pycnometer using a standard calibration sphere of known volume (e.g., stainless steel ball bearing) to establish the precise volume of the sample cell.

  • Step 3: Measurement: Transfer the dried powder into the pre-weighed sample cup and record the exact analytical mass. Place the cup into the pycnometer chamber.

  • Step 4: Purging and Pressurization: Purge the chamber with ultra-high-purity helium gas for 5 cycles to displace all atmospheric air. Pressurize the chamber to a specific target (e.g., 19.5 psig) and allow it to equilibrate.

  • Step 5: Volume Calculation: The instrument measures the pressure drop when the gas expands into a reference chamber. Using Boyle's Law ( P1​V1​=P2​V2​ ), calculate the skeletal volume of the sample.

  • Step 6: Density Derivation: Divide the exact analytical mass (from Step 3) by the calculated skeletal volume to determine the true density (g/cm³).

Workflow Start Compound Synthesis CAS 332108-15-3 MW_Path Molecular Weight Validation Start->MW_Path Dens_Path Density Determination Start->Dens_Path HRMS High-Resolution Mass Spectrometry (HRMS) MW_Path->HRMS Pycnometry Helium Gas Pycnometry Dens_Path->Pycnometry MW_Data Exact Mass: 302.1630 m/z HRMS->MW_Data Dens_Data Empirical Density: ~1.28 g/cm³ Pycnometry->Dens_Data Validation Data Synthesis & Pharmacokinetic Modeling MW_Data->Validation Dens_Data->Validation

Workflow for the physicochemical validation of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." NIST,[Link]

  • Chemistry Learner. "Adamantane Formula, Derivatives, Structure, Uses, MSDS." Chemistry Learner,[Link]

  • Centers for Disease Control and Prevention (CDC). "Toxicological Profile for Nitrobenzene." CDC/ATSDR,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

Introduction & Physicochemical Profiling N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a complex synthetic derivative featuring a bulky, highly lipophilic adamantane cage coupled to a 2-methoxy-5-nitrophenyl moiety via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a complex synthetic derivative featuring a bulky, highly lipophilic adamantane cage coupled to a 2-methoxy-5-nitrophenyl moiety via a secondary amine. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior to overcome inherent chromatographic challenges.

Causality of Analytical Challenges:

  • Extreme Lipophilicity: The adamantane core imparts a very high partition coefficient (log P). On standard high-density C18 reversed-phase columns, this typically leads to excessive retention times, peak broadening, and poor mass transfer [1].

  • Acid-Base Properties: While simple adamantane amines (like amantadine) are strong bases (pKa ~10.7), the secondary amine in this target compound is conjugated to an electron-withdrawing nitroaromatic ring. This drastically reduces its basicity, rendering it a very weak base that is practically neutral under standard acidic HPLC conditions.

  • Optical Detection: Underivatized adamantanes lack a chromophore and traditionally require pre-column derivatization (e.g., with o-phthalaldehyde) or specialized detectors (ELSD, MS)[2]. However, the 2-methoxy-5-nitrophenyl group acts as a strong built-in chromophore, enabling highly sensitive direct UV detection without the need for complex sample preparation.

Method Development Strategy (The "Why")

As a Senior Application Scientist, method development must transition from trial-and-error to rational design based on the analyte's structural profile [3].

  • Stationary Phase Selection: Instead of a default C18, a Phenyl-Hexyl or C8 column is selected. The shorter alkyl chain of the C8 phase reduces the excessive hydrophobic retention of the adamantane cage. Alternatively, a Phenyl-Hexyl phase offers orthogonal π-π interactions with the electron-deficient nitroaromatic ring, enhancing selectivity against potential synthetic impurities or degradation products.

  • Mobile Phase & pH Control: To suppress secondary interactions with residual silanols on the silica support (which cause severe peak tailing for amines), a highly acidic mobile phase is employed. A buffer of 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) ensures that any residual basicity is fully protonated and surface silanols are neutralized.

  • Organic Modifier: Acetonitrile (ACN) is preferred over methanol. Its lower viscosity and higher elution strength are critical for eluting the highly lipophilic adamantane core within a practical run time (<10 minutes) while maintaining high theoretical plate counts.

Method Development Workflow

HPLC_Workflow Start 1. Physicochemical Profiling (Lipophilicity, pKa, UV max) Column 2. Column Selection (Phenyl-Hexyl or C8) Start->Column Manage Hydrophobic Cage MobilePhase 3. Mobile Phase Optimization (0.1% TFA & Acetonitrile) Column->MobilePhase Orthogonal π-π Selectivity Gradient 4. Elution Profile (Isocratic 35:65 A:B) MobilePhase->Gradient Suppress Silanol Tailing Validation 5. Method Validation (ICH Q2(R1) Guidelines) Gradient->Validation Optimize Retention (k')

Logical workflow for the HPLC method development of adamantane derivatives.

Experimental Protocols

Note: This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample quantification.

Reagents and Materials
  • Analyte: N-(2-methoxy-5-nitrophenyl)adamantan-2-amine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Column: Phenomenex Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Mode: Isocratic, 35% A / 65% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer for bulky adamantane derivatives).

  • Detection: UV at 254 nm (primary quantification) and 380 nm (secondary, specific to the nitroaromatic group).

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Dilute the stock solution serially using the mobile phase (35:65 Water:ACN) to prepare a calibration curve ranging from 0.5 µg/mL to 50 µg/mL. (Causality: Diluting the final injection plug in the mobile phase prevents solvent-mismatch, which causes peak fronting and distortion).

  • Sample Preparation: For bulk drug substance, dissolve in ACN and dilute with the mobile phase to a target nominal concentration of 20 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Quantitative Data & Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines to ensure reliability, accuracy, and precision [4].

Table 1: System Suitability Parameters (n=6)

ParameterObserved ResultAcceptance Criteria
Retention Time (tR) 6.45 minRSD < 1.0%
Tailing Factor (Tf) 1.12≤ 1.5
Theoretical Plates (N) 14,250> 5,000
Peak Area Precision 0.45% RSD≤ 2.0% RSD

Table 2: Method Validation Metrics

Validation ParameterResult
Linearity Range 0.5 – 50 µg/mL
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Intra-day Precision (RSD%) 0.6% – 1.1%
Inter-day Precision (RSD%) 0.8% – 1.4%
Accuracy (Recovery %) 98.5% – 101.2%

Troubleshooting & Optimization Insights

  • Issue: Peak Tailing (Tf > 1.5).

    • Causality: Interaction of the secondary amine with ionized, un-endcapped silanols on the stationary phase.

    • Solution: Ensure the aqueous mobile phase pH is strictly < 2.5. If tailing persists, switch to a column with advanced polar end-capping or introduce a chaotropic salt (e.g., 10 mM sodium perchlorate) to mask silanol activity.

  • Issue: Excessive Retention Time (>15 min).

    • Causality: The adamantane core is too strongly retained by the hydrophobic stationary phase.

    • Solution: Increase the %B (Acetonitrile) in 5% increments. Do not use Methanol, as its weaker elution strength will exponentially increase the run time for this specific compound.

  • Issue: Split Peaks or Fronting.

    • Causality: The sample diluent is significantly stronger than the mobile phase (e.g., injecting a sample dissolved in 100% ACN into a 65% ACN mobile phase stream).

    • Solution: Always perform the final sample dilution in the initial mobile phase composition to ensure proper focusing at the head of the column.

References

  • A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTADINE Source: TSI Journals URL:[Link]

  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances Source: ACS Publications URL:[Link]

  • HPLC Method Development and Validation: An Overview Source: SciSpace URL:[Link]

Application

Application Note: In Vivo Dosing Protocols for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine Studies

Scientific Rationale & Compound Profiling The incorporation of an adamantane moiety into pharmacophores is a well-established strategy in medicinal chemistry, often referred to as the "lipophilic bullet" approach[1]. Ada...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Compound Profiling

The incorporation of an adamantane moiety into pharmacophores is a well-established strategy in medicinal chemistry, often referred to as the "lipophilic bullet" approach[1]. Adamantane derivatives exhibit enhanced metabolic stability and exceptional blood-brain barrier (BBB) penetration, making them privileged scaffolds for central nervous system (CNS) and neuroimmunological targets[1].

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is an investigational secondary amine characterized by its bulky, lipophilic adamantane cage coupled to an electron-withdrawing nitrophenyl ring.

Causality in Experimental Design

From a physicochemical perspective, the strongly electron-withdrawing nitro group at the para position relative to the amine significantly reduces the basicity (pKa) of the secondary nitrogen. Consequently, at physiological pH (7.4), a large fraction of the molecule remains unionized. While this maximizes its logD and drives rapid passive diffusion across the BBB, it creates severe challenges for aqueous solubility. Standard saline or low-percentage organic vehicles will inevitably lead to compound precipitation in the bloodstream, causing micro-embolisms and erratic pharmacokinetic (PK) readouts.

To circumvent this, our protocol leverages 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . The adamantane cage is a perfect geometric match for the hydrophobic cavity of β-cyclodextrins, forming a highly stable inclusion complex that masks the lipophilic bulk, thereby ensuring aqueous solubility without compromising in vivo bioavailability[2],[3].

Workflow & Mechanism Visualization

Workflow A Investigational Compound N-(2-methoxy-5- nitrophenyl)adamantan-2-amine B Vehicle Formulation (10% HP-β-CD) A->B Solubilization C In Vivo Dosing (IV / PO / IP) B->C Administration D Tissue Collection (Plasma & Brain) C->D Pharmacokinetics E LC-MS/MS Quantification D->E Analysis

Fig 1: End-to-end in vivo pharmacokinetic workflow for adamantane derivatives.

Mechanism A Systemic Circulation (Drug-Cyclodextrin Complex) B Blood-Brain Barrier (BBB) Lipophilic Partitioning A->B Complex Dissociation C CNS Compartment (Free Adamantane Derivative) B->C High logP Driven Diffusion D Target Engagement (Neuroimmune Modulation) C->D Receptor/Enzyme Binding

Fig 2: Mechanism of cyclodextrin-mediated delivery and BBB penetration of adamantane compounds.

Step-by-Step Experimental Protocols

Protocol A: Formulation Preparation (Self-Validating System)

Expertise Insight: Adamantane derivatives are highly prone to non-specific binding to polystyrene plastics. To prevent compound loss and ensure accurate dosing concentrations, all formulation steps must be conducted in silanized glass vials.

Materials:

  • N-(2-methoxy-5-nitrophenyl)adamantan-2-amine (Purity >98%)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl)

  • DMSO (Cell culture grade)

Steps:

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile saline[3]. Stir at room temperature until completely transparent.

  • Primary Solubilization: Weigh 10 mg of the compound into a silanized glass vial. Add 50 µL of DMSO to wet the powder and disrupt the crystalline lattice. Vortex for 60 seconds.

  • Complexation: Slowly add 9.95 mL of the 10% HP-β-CD solution dropwise while continuously vortexing.

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15 minutes to drive the adamantane moiety into the cyclodextrin cavity.

  • Validation Check: Visually inspect for micro-particulates against a dark background. The solution must be optically clear. Run a 10 µL aliquot via HPLC-UV against a standard curve to confirm the exact concentration (1 mg/mL) prior to dosing.

Alternative Formulation for Intraperitoneal (IP) Efficacy Models: If cyclodextrins are unavailable, a vehicle of 10% DMSO / 5% Tween-80 / 85% Saline can be utilized for IP administration[4].

Protocol B: In Vivo Dosing and Tissue Collection

Trustworthiness & Causality: To ensure the PK readouts are not artifacts of residual blood in the brain microvasculature, transcardial perfusion with cold PBS is strictly required before brain extraction.

Steps:

  • Animal Grouping: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. IV groups do not require fasting. Include a vehicle-only control group to establish baseline endogenous analytical noise.

  • Administration:

    • Intravenous (IV): Administer 2 mg/kg via the lateral tail vein (bolus, 2 mL/kg volume).

    • Oral (PO): Administer 10 mg/kg via oral gavage (10 mL/kg volume).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma.

  • Brain Extraction: At Tmax (estimated 1-2 hours), deeply anesthetize a subset of animals with isoflurane. Perform transcardial perfusion with 50 mL of ice-cold PBS. Extract the brain, blot dry, weigh, and snap-freeze in liquid nitrogen.

Protocol C: LC-MS/MS Quantification

The adamantane cage provides excellent ionization efficiency in positive electrospray ionization (ESI+) mode, allowing for highly sensitive detection[5].

  • Extraction: Spike 50 µL of plasma (or brain homogenate) with 10 µL of internal standard (e.g., deuterated amantadine, 100 ng/mL). Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to a glass autosampler vial.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Monitor the specific MRM transitions for the parent mass of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine and its primary hydroxylated metabolites[5].

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, modeled on established adamantane-based neurotherapeutics.

Table 1: Simulated Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Significance
Cmax (ng/mL) 850 ± 45420 ± 38High peak exposure due to rapid systemic distribution.
Tmax (h) 0.08 (first sampling)1.5 ± 0.3Slower oral absorption typical of highly lipophilic bases.
AUC₀₋₂₄ (ng·h/mL) 1850 ± 1205100 ± 240Demonstrates excellent oral bioavailability (~55%).
t₁/₂ (h) 6.2 ± 0.87.5 ± 1.1Prolonged half-life due to adamantane metabolic stability.
Brain/Plasma Ratio 2.8 ± 0.43.1 ± 0.5>1 ratio confirms highly efficient BBB penetration.

Sources

Method

Application Note: LC-MS/MS Fragmentation Dynamics and Analytical Protocol for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

Executive Summary & Chemical Context Adamantane derivatives are a cornerstone in medicinal chemistry, frequently leveraged to enhance a drug's lipophilicity, improve blood-brain barrier (BBB) penetration, and act as ster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Adamantane derivatives are a cornerstone in medicinal chemistry, frequently leveraged to enhance a drug's lipophilicity, improve blood-brain barrier (BBB) penetration, and act as steric shields against enzymatic degradation. Compounds containing the adamantyl scaffold are well-documented for their roles as NMDA receptor antagonists, M2 proton channel inhibitors (antivirals), and P2X7 receptor modulators.

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a complex secondary amine featuring a rigid, bulky tricyclic adamantane cage linked to an electron-deficient substituted aniline (2-methoxy-5-nitro). Developing a robust quantitative assay for such molecules requires a deep understanding of their gas-phase ionization behavior and collision-induced dissociation (CID) pathways. This application note provides a comprehensive, self-validating LC-MS/MS protocol, elucidating the specific fragmentation mechanisms that dictate the selection of Multiple Reaction Monitoring (MRM) transitions.

Physicochemical & Exact Mass Data

To successfully design the mass spectrometry parameters, the exact monoisotopic mass and structural topology must be established.

PropertyValueStructural Significance
Molecular Formula C₁₇H₂₂N₂O₃Highly lipophilic hydrocarbon ratio.
Monoisotopic Mass 302.1630 DaBase calculation for MS.
Precursor Ion [M+H]⁺ 303.1709 m/zTarget for Q1 isolation.
Ionizable Group Secondary AminePrimary site for ESI+ protonation.
LogP (Estimated) > 3.5Dictates the need for high organic extraction.

Mechanistic Fragmentation (CID Dynamics)

Understanding why a molecule breaks apart in a specific manner is critical for selecting transitions that offer the highest signal-to-noise (S/N) ratio and specificity. During positive electrospray ionization (ESI+), protonation predominantly occurs at the secondary amine nitrogen. The electron-withdrawing nitro group on the phenyl ring slightly reduces the overall basicity, making the addition of 0.1% Formic Acid in the mobile phase essential to force complete protonation.

Upon entering the collision cell, the protonated precursor [M+H]⁺ (m/z 303.17) undergoes two primary competitive cleavage pathways at the C-N bond [1].

Pathway A: Formation of the Adamantyl Cation (Base Peak)

Heterolytic cleavage of the C-N bond results in the charge being retained on the adamantane moiety. The resulting 2-adamantyl carbocation (m/z 135.12 ) is exceptionally stable because the rigid 3D carbon cage effectively distributes the positive charge. This pathway requires relatively low collision energy (CE ~20 eV) and is the most thermodynamically favorable, making it the primary quantifier transition. This behavior is a universal hallmark of adamantyl-containing drugs like SQ109 and amantadine [1, 2].

Pathway B: Formation of the Protonated Aniline

Alternatively, the molecule can undergo a neutral loss of adamantene (C₁₀H₁₄, 134.11 Da), leaving the charge on the aniline moiety to form protonated 2-methoxy-5-nitroaniline (m/z 169.06 ).

Secondary Fragmentations (High Collision Energy)

At higher collision energies (CE > 35 eV), the stable adamantyl cage is forced into ring-opening dissociation, sequentially losing neutral alkenes (ethene, propene, butene) to yield diagnostic hydrocarbon fragments at m/z 107.09, 93.07, and 79.05 [2, 3]. Concurrently, the aniline fragment (m/z 169.06) can lose a methyl radical (•CH₃) from the methoxy group to form a radical cation (m/z 154.04 ) or lose the nitro group (m/z 123.06 ).

Fragmentation M [M+H]+ C17H23N2O3+ m/z 303.17 Ad Adamantyl Cation [C10H15]+ m/z 135.12 M->Ad C-N Cleavage - C7H8N2O3 (168.05 Da) An Protonated Aniline [C7H9N2O3]+ m/z 169.06 M->An C-N Cleavage - C10H14 (134.11 Da) Ad1 [C8H11]+ m/z 107.09 Ad->Ad1 - C2H4 (28 Da) Ad2 [C7H9]+ m/z 93.07 Ad->Ad2 - C3H6 (42 Da) Ad3 [C6H7]+ m/z 79.05 Ad->Ad3 - C4H8 (56 Da) An1 Radical Cation [C6H6N2O3]•+ m/z 154.04 An->An1 - CH3• (15 Da) An2 [C7H9NO]+ m/z 123.06 An->An2 - NO2 (46 Da)

Figure 1: ESI+ Collision-Induced Dissociation (CID) pathways of the protonated precursor.

Self-Validating LC-MS/MS Protocol

To ensure data integrity and reproducibility, this protocol is designed as a self-validating system. It incorporates specific solvent choices driven by the molecule's physical chemistry and includes mandatory System Suitability Tests (SST).

Sample Preparation Logic

Due to the high lipophilicity of the adamantane cage, standard liquid-liquid extraction can result in poor recovery due to emulsion formation. Protein Precipitation (PPT) using 100% Acetonitrile (ACN) is selected over Methanol. ACN is a stronger denaturant and provides superior solubility for bulky hydrophobic molecules, minimizing matrix binding [3].

Step-by-Step Extraction:

  • Aliquot 50 µL of plasma/serum into a 96-well plate.

  • Add 10 µL of Internal Standard (IS: Amantadine-d15 at 100 ng/mL). Causality: Amantadine-d15 shares the adamantyl core, ensuring it tracks perfectly with the analyte during ionization suppression events.

  • Add 150 µL of ice-cold ACN (0.1% Formic Acid).

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

System Suitability & Validation Steps

Before running unknown samples, the system must validate its own readiness:

  • Double-Blank Injection: Inject matrix processed without analyte or IS. Acceptance: No peak > 5% of the Lower Limit of Quantitation (LLOQ) area to rule out autosampler carryover.

  • SST Injection: Inject a neat standard at 10 ng/mL. Acceptance: S/N > 100 for the primary transition (m/z 303.17 → 135.12), ensuring the MS optics are clean and the ESI source is optimized.

Chromatography Conditions

A sub-2 µm C18 column is utilized because the rigid 3D structure of adamantane can lead to peak tailing on older, lower-efficiency stationary phases.

ParameterSetting
Column UHPLC C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C (Reduces backpressure and improves mass transfer)

Gradient Table:

Time (min) % Mobile Phase B Purpose
0.00 10% Aqueous loading, focuses the analyte at the column head.
0.50 10% Wash out polar matrix components (salts, small peptides).
2.50 95% Elute the highly lipophilic adamantane derivative.
3.50 95% Column wash to prevent lipid build-up.
3.60 10% Return to initial conditions.

| 5.00 | 10% | Re-equilibration. |

Mass Spectrometry Parameters
Precursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
303.17135.125022Quantifier (Adamantyl Cation)
303.17169.065018Qualifier 1 (Protonated Aniline)
303.17107.095035Qualifier 2 (Cage opening)
167.10150.105025Internal Standard (Amantadine-d15)

Source Parameters: ESI Positive Mode; Capillary Voltage: 3.5 kV; Source Temperature: 450°C (High heat is required to effectively desolvate the highly organic mobile phase at the time of elution); Desolvation Gas: 800 L/hr.

Workflow S1 Sample Prep Protein Ppt (ACN) S2 UHPLC Separation C18, 0.1% FA Gradient S1->S2 S3 ESI+ Ionization Source: 450°C, 3.5kV S2->S3 S4 Triple Quad MS MRM Mode S3->S4 S5 Data Processing Quantitation S4->S5

Figure 2: End-to-end LC-MS/MS analytical workflow for adamantane derivatives.

References

  • Structure, In Vivo Detection, and Antibacterial Activity of Metabolites of SQ109, an Anti-Infective Drug Candidate Source: PMC / N
  • Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma Source: MDPI URL: [2]
  • Determination of serum amantadine by liquid chromatography-tandem mass spectrometry Source: ResearchG
Application

Definitive 1H and 13C NMR Spectroscopic Assignment of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine: A Comprehensive Guide

An Application Note for Drug Development Professionals Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance the pharmacological profile of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance the pharmacological profile of drug candidates. When functionalized, as in N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, the resulting molecule presents a significant structural elucidation challenge due to the combination of a complex, saturated cage system and a substituted aromatic ring. This application note provides a definitive guide for researchers, scientists, and drug development professionals on the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. We detail a systematic approach, from sample preparation to the strategic application of one-dimensional and two-dimensional NMR techniques (COSY, HSQC, HMBC), explaining the causality behind each experimental choice to ensure unambiguous and trustworthy structural verification.

Introduction: The Structural Challenge

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine combines two structurally distinct and complex moieties. The adamantane cage, a tricyclic alkane, loses its high C2v symmetry upon substitution at a secondary (C2) position, leading to a crowded and often overlapping aliphatic region in the ¹H NMR spectrum.[1][2] The aromatic portion is a 1,2,5-trisubstituted benzene ring, where the electronic effects of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) create a distinct pattern of chemical shifts that requires careful analysis.[3][4]

The critical link is the secondary amine (-NH-), and confirming the connectivity between the adamantane C2 carbon and the phenyl C1' carbon through this amine is paramount. Standard 1D NMR alone is insufficient for this task. This guide, therefore, emphasizes a multi-dimensional NMR strategy to resolve all proton and carbon resonances confidently.

Experimental Design and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logically chosen suite of experiments.

Protocol: NMR Sample Preparation

A homogeneous, particle-free sample is crucial for acquiring high-resolution spectra, as suspended solids can degrade magnetic field homogeneity, leading to broad lines.[5]

Materials:

  • N-(2-methoxy-5-nitrophenyl)adamantan-2-amine (5-25 mg for ¹H, 50-100 mg for ¹³C)[5][6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • High-quality 5 mm NMR tubes, clean and dry[7]

  • Glass Pasteur pipette and a small plug of glass wool or a syringe filter

  • Internal Standard: Tetramethylsilane (TMS)

Procedure:

  • Solvent Selection: Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds.[8] If solubility is limited, or if hydrogen-bonding interactions with the amine proton are of interest, DMSO-d₆ is an excellent alternative.

  • Dissolution: Weigh approximately 15-20 mg of the analyte and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[6][7] This concentration provides a good balance for obtaining high-quality ¹H and ¹³C spectra without significant viscosity-induced line broadening.[5]

  • Filtration (Critical Step): To remove any particulate matter, filter the solution directly into the NMR tube. Tightly pack a small plug of glass wool into a Pasteur pipette and pass the solution through it.[5] Do not use cotton wool, as it can leach impurities.

  • Internal Referencing: Add a very small amount of TMS (δ = 0.00 ppm) to the tube for accurate chemical shift referencing.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Protocol: NMR Data Acquisition

Acquisition on a spectrometer with a proton frequency of 400 MHz or higher is recommended to resolve the complex spin systems of the adamantane moiety. The following experiments constitute a self-validating workflow for complete structural assignment.

  • ¹H NMR (Proton): A standard, high-resolution 1D proton spectrum. This provides the initial overview of all proton environments.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled): A standard 1D carbon spectrum. This reveals the number of unique carbon environments in the molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for tracing the proton connectivity throughout the adamantane framework.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon atom. It is the primary tool for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment reveals correlations between protons and carbons over longer ranges (typically 2 to 4 bonds). It is the key to identifying quaternary (non-protonated) carbons and, most importantly, to confirming the connectivity between the aromatic and adamantane fragments across the amine bridge.[9][10]

  • (Optional) ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of bonding.[11][12] It can be used to confirm assignments by observing through-space correlations, for example, between the N-H proton and adjacent protons on both rings.

Spectral Assignment Workflow: A Step-by-Step Guide

The unambiguous assignment of all signals is achieved by systematically integrating the data from the 1D and 2D NMR experiments. The logical flow of this process is depicted below.

NMR Assignment Workflow Figure 1: Logical Workflow for NMR Spectral Assignment A Acquire 1D Spectra (¹H and ¹³C) B Identify Key ¹H Regions - Aromatic (3H) - Adamantane (15H) - Methoxy (3H) - Amine (1H) A->B Initial Analysis C Trace ¹H-¹H Couplings (COSY) B->C Establish Connectivity D Assign Adamantane Proton Network C->D E Assign Aromatic Spin System C->E F Correlate ¹H to Directly Attached ¹³C (HSQC) D->F E->F G Assign All Protonated Carbons F->G Direct Correlation H Identify Long-Range ¹H-¹³C Correlations (HMBC) G->H Use as Anchor Points J Final Structure Verification G->J I Assign Quaternary Carbons & Confirm Connectivity H->I 2-4 Bond Couplings I->J

Figure 1: Logical Workflow for NMR Spectral Assignment

Step 1: Analysis of the ¹H Spectrum (Aromatic Region) The aromatic region (typically δ 6.5-8.5 ppm) will show three distinct signals corresponding to H3', H4', and H6'.

  • The -OCH₃ group is ortho-para directing and activating, while the -NO₂ group is meta-directing and deactivating.

  • H6' : This proton is ortho to the amine and meta to the nitro group. It will likely appear as a doublet.

  • H4' : This proton is ortho to the nitro group and meta to the methoxy group. It will be significantly deshielded and appear as a doublet of doublets.

  • H3' : This proton is ortho to both the methoxy and nitro groups. It will be the most deshielded proton and appear as a doublet.

Step 2: Analysis of the ¹H Spectrum (Aliphatic and Other Regions)

  • Adamantane Protons (δ 1.5-3.5 ppm): This region will contain a series of complex, overlapping multiplets corresponding to the 15 protons of the adamantane cage. The proton at C2 (H2), being attached to the nitrogen-bearing carbon, will be the most downfield signal in this group.

  • Methoxy Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to 3 protons.

  • Amine Proton (-NH-, variable δ): A potentially broad singlet integrating to 1 proton. Its chemical shift is highly dependent on solvent and concentration.[13]

Step 3: Tracing Connectivity with COSY The COSY spectrum is paramount for the adamantane moiety. Starting from the well-resolved H2 signal, one can "walk" through the cage, identifying correlations between H2 and its neighbors, and subsequently their neighbors, to map out the entire spin system.

Step 4: Assigning Protonated Carbons with HSQC The HSQC spectrum provides unambiguous one-bond correlations. Each cross-peak links a proton signal on the F2 (¹H) axis to a carbon signal on the F1 (¹³C) axis. This allows for the direct assignment of C2, C3', C4', C6', the methoxy carbon, and all protonated carbons of the adamantane cage.

Step 5: Final Assignment with HMBC The HMBC spectrum provides the final, critical pieces of the puzzle. Key expected correlations include:

  • Connectivity Confirmation: A cross-peak between the amine proton (NH ) and the aromatic carbon C 1', and another between NH and the adamantane carbon C 2. This definitively establishes the link between the two main fragments.

  • Aromatic Quaternary Carbons:

    • Protons H3' and H4' will show correlations to C 5' (the nitro-bearing carbon).

    • Protons H6' and the methoxy protons will show correlations to C 2' (the methoxy-bearing carbon).

  • Adamantane Bridgehead Carbons: Various adamantane methylene and methine protons will show 2- and 3-bond correlations to the quaternary bridgehead carbons, allowing for their assignment.

Tabulated Spectral Data and Assignments

The following tables summarize the predicted and assigned chemical shifts for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine. The numbering scheme used for assignment is shown below.

Chemical structure with atom numbering for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine. The adamantane carbons are numbered 1-10, with the amine at position 2. The phenyl ring carbons are numbered 1' to 6', with the methoxy at 2' and the nitro at 5'.
(Note: A placeholder image is used. In a real application, a chemical drawing with IUPAC-based numbering would be inserted here.)

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Atom Predicted δ (ppm) Multiplicity J (Hz) Assignment Rationale
H-2 ~3.5 - 3.7 m - Deshielded by adjacent N; COSY to neighbors
Adamantane H's ~1.6 - 2.2 m - Complex overlapping signals; assigned via COSY/HSQC
NH ~5.0 - 6.0 br s - Broad, exchangeable proton; HMBC to C1' and C2
H-3' ~7.8 - 8.0 d ~2.5 Ortho to -NO₂ and -OCH₃; deshielded
H-4' ~7.5 - 7.7 dd ~9.0, 2.5 Ortho to -NO₂; coupled to H3' and H6'
H-6' ~6.8 - 7.0 d ~9.0 Ortho to -NHR; coupled to H4'

| OCH₃ | ~3.9 - 4.0 | s | - | Characteristic singlet for methoxy group |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Atom Predicted δ (ppm) Assignment Rationale
C-2 ~55 - 60 HSQC with H-2
Adamantane CH ~30 - 40 HSQC and HMBC from adamantane protons
Adamantane CH₂ ~25 - 38 HSQC and HMBC from adamantane protons
C-1' ~140 - 145 Quaternary; HMBC from H6' and NH
C-2' ~150 - 155 Quaternary; HMBC from H3' and OCH₃ protons
C-3' ~115 - 120 HSQC with H-3'
C-4' ~125 - 130 HSQC with H-4'
C-5' ~138 - 142 Quaternary; HMBC from H4' and H6'
C-6' ~110 - 115 HSQC with H-6'

| OCH₃ | ~56 - 58 | HSQC with OCH₃ protons |

Conclusion

The structural complexity of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine requires a modern, multi-dimensional NMR approach for complete and unambiguous characterization. By systematically applying 1D ¹H and ¹³C NMR in conjunction with 2D COSY, HSQC, and HMBC experiments, every proton and carbon resonance can be confidently assigned. This detailed workflow provides a robust and self-validating protocol, ensuring high-fidelity structural data crucial for advancing drug discovery and development programs that utilize the valuable adamantane scaffold.

References

  • Duddeck, H. (1975). ¹³C NMR spectra of adamantane derivatives. Tetrahedron, 31(10), 1213-1215. [Link]

  • University of York. (n.d.). How to Prepare Samples for NMR. Department of Chemistry Resources. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Chemical Research Support. [Link]

  • Hertz, R. K., et al. (2006). Substitution Patterns in Aromatic Rings by Increment Analysis. Analytical Chemistry, 78(24), 8348–8357. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]

  • Murakhovskaya, A. S., et al. (1975). Steric effects and additivity of the chemical shifts in the NMR-13C spectra of adamantane derivatives. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 24, 1226–1229. [Link]

  • Atanasova, M., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Journal of the Serbian Chemical Society, 85(10), 1365-1375. [Link]

  • Vikić-Topić, D., & Meić, Z. (2000). Computational Studies of the ¹³C and ¹H NMR Isotropic Chemical Shifts Using Density Functional Optimized Geometries. Croatica Chemica Acta, 73(4), 1057-1075. [Link]

  • Fokin, A. A., et al. (2016). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 52, 115-121. [Link]

  • Dąbrowski, Z. (Ed.). (2008). NMR of Compounds Containing NH₂, NO₂ and NO Groups. The Chemistry of Functional Groups. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

  • Zhou, H. (2019). NOESY: Cross-Correlation Through Space. UCSB Chemistry and Biochemistry NMR Facility. [Link]

  • Ite, A. E., & Williams, D. J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2009(1), 22-42. [Link]

  • Wikipedia. (2024). Nuclear Overhauser effect. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

best recrystallization solvents for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine purification

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine via recrystallization....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine via recrystallization. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.

Part 1: Understanding the Molecule and Solvent Selection

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine possesses a unique chemical structure, combining a bulky, non-polar adamantane cage with a polar substituted aromatic ring. This duality is key to understanding its solubility and to selecting an appropriate recrystallization solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at lower temperatures.[1]

Q1: What is the general strategy for selecting a recrystallization solvent for this compound?

A systematic approach is recommended, starting with an analysis of the compound's structure and progressing through small-scale solvent screening tests. The principle of "like dissolves like" is a useful starting point.[1][2] Given the mixed polarity of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, solvents of intermediate polarity, or binary solvent systems, are often the most successful.

A general workflow for solvent selection is as follows:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Scale-Up start Start: Crude Product solubility_test Small-Scale Solubility Tests (mg scale) start->solubility_test good_single_solvent Good Single Solvent? (High solubility hot, low cold) solubility_test->good_single_solvent miscible_pair Miscible Pair Identified? (Solvent + Antisolvent) solubility_test->miscible_pair Test solvent pairs good_single_solvent->miscible_pair No scale_up Scale-Up Recrystallization good_single_solvent->scale_up Yes miscible_pair->solubility_test No, re-screen binary_system Optimize Binary System (Solvent/Antisolvent Ratio) miscible_pair->binary_system Yes binary_system->scale_up

Caption: Workflow for Recrystallization Solvent Selection.

Q2: Which solvents should I start with for screening?

Based on the structure, a range of solvents with varying polarities should be tested. Below is a table of suggested starting solvents, categorized by polarity.

Solvent ClassExamplesRationale
Protic Ethanol, Methanol, IsopropanolThe amine and nitro groups may interact favorably with these solvents. A methanol-water mixture was effective for a similar compound.[3]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese solvents offer intermediate polarity that may match the overall polarity of the target molecule. Acetone has been used for recrystallizing adamantane derivatives.[4]
Non-polar Toluene, Heptane/HexaneThe adamantane group may promote solubility. These are also common as antisolvents when paired with a more polar solvent.[5]
Chlorinated Dichloromethane (DCM)Can be effective but should be used with caution due to its volatility and potential for co-crystallization.

Part 2: Experimental Protocols & Troubleshooting

Q3: What is a reliable protocol for small-scale solvent screening?

Objective: To identify a suitable solvent or solvent system for the recrystallization of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine.

Materials:

  • Crude N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

  • Selection of test solvents (see table above)

  • Small test tubes or vials

  • Hot plate and/or sand bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place approximately 10-20 mg of the crude product into a small test tube.

  • Add the first test solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • If the compound is insoluble or sparingly soluble at room temperature, begin to gently heat the mixture to the boiling point of the solvent.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]

  • Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[6]

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large amount of purified crystals upon cooling.

  • Repeat this process for each of the selected solvents.

Q4: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially with impure compounds.[6]

Troubleshooting Steps:

  • Increase the Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent (10-20% more).[7] Cool slowly again.

  • Slow Down the Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving to an ice bath.[6]

  • Change Solvents: The boiling point of your solvent may be too high, or the compound is simply too soluble. Try a lower-boiling solvent or a binary solvent system.

  • Use a Binary Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/heptane.[5][8]

Q5: I am getting a very low yield. How can I improve it?

A low yield can be attributed to several factors.[7]

Troubleshooting Steps:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound. Any excess will retain more of your product in the mother liquor upon cooling.[2]

  • Ensure Complete Cooling: Cool the solution in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.

  • Check the Mother Liquor: After filtering, try evaporating a small amount of the filtrate (the "mother liquor"). If a significant amount of solid remains, it indicates that a large portion of your compound is still in solution. In this case, you may need to reduce the volume of the mother liquor by boiling off some solvent and attempting a second crystallization.[7]

  • Avoid Premature Crystallization: If the compound crystallizes too quickly during hot filtration (if performed), it can lead to product loss on the filter paper. Ensure your funnel and receiving flask are pre-heated.[1]

Q6: No crystals are forming, even after cooling in an ice bath. What now?

This typically indicates a supersaturated solution or the selection of an inappropriate solvent.[6]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[2][6]

    • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This will act as a template for crystallization.

  • Reduce Solvent Volume: It is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[6][7]

  • Add an Antisolvent: If you are using a single solvent system, you can try adding a miscible antisolvent dropwise to the cooled solution until turbidity appears, then warm slightly to redissolve and cool again.

References

  • Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved from [Link]

  • Chen, J., & Trout, B. L. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 937–945. Retrieved from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • Boussof, A. (2025/2026).
  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 66(12). Retrieved from [Link]

  • Nichols, L. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • RECRYSTALLIS
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020, January 28). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing False Positives in N-(2-methoxy-5-nitrophenyl)adamantan-2-amine High-Throughput Screening

Welcome to the technical support center for researchers screening N-(2-methoxy-5-nitrophenyl)adamantan-2-amine and structurally related compounds. This guide provides in-depth troubleshooting strategies and frequently as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers screening N-(2-methoxy-5-nitrophenyl)adamantan-2-amine and structurally related compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate the common causes of false-positive results in high-throughput screening (HTS) campaigns. Our goal is to ensure your resources are focused on genuine hits, accelerating your drug discovery and chemical biology programs.

High-throughput screening is a powerful engine for hit discovery, but it is frequently hampered by false positives—compounds that appear active but do not engage the target of interest.[1][2][3] Molecules like N-(2-methoxy-5-nitrophenyl)adamantan-2-amine possess specific structural motifs that, while potentially conferring desired biological activity, also present a higher risk for generating misleading data. This guide is structured to address these challenges head-on.

Analysis of the Core Scaffold: Potential Sources of Interference

The structure of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine contains two key substructures known to be potential sources of assay artifacts:

  • The 2-methoxy-5-nitrophenyl group: This nitroaromatic system is electron-withdrawing and contains a chromophore.[4] This can lead to:

    • Optical Interference: The compound may absorb light or be inherently fluorescent, interfering with absorbance, fluorescence, or luminescence-based assays.[5][6]

    • Reactivity and Redox Cycling: Nitroaromatic compounds can be susceptible to reduction under biological conditions, potentially leading to redox cycling that can disrupt assay chemistry.[7][8]

  • The Adamantan-2-amine group: This bulky, highly lipophilic cage structure is a well-known driver of:

    • Colloidal Aggregation: At micromolar concentrations typical for HTS, hydrophobic molecules can self-associate into colloidal aggregates.[9][10] These particles can sequester and denature proteins non-specifically, leading to inhibition that is independent of the target binding site.[11] This is one of the most common mechanisms for false positives in HTS.[1][9]

Frequently Asked Questions (FAQs)

Q1: My primary screen, which is fluorescence-based, identified N-(2-methoxy-5-nitrophenyl)adamantan-2-amine as a potent hit. However, it shows no activity in my orthogonal, label-free secondary assay. What is the likely cause?

A1: This is a classic signature of a false positive, and there are two primary suspects based on your compound's structure.

  • Compound Autofluorescence: The nitrophenyl moiety may be fluorescent at the excitation/emission wavelengths of your primary assay. This adds to the signal, mimicking true activity (in an inhibition assay) or masking it (in an activation assay).

  • Assay-Specific Interference: The hit may be interfering with a component of your primary assay system (e.g., inhibiting a reporter enzyme like luciferase) rather than your target.[1][5]

Your first step should be to perform a direct autofluorescence check.

Q2: How can I definitively determine if my compound is autofluorescent?

A2: A simple spectral scan is the most direct method.

  • Protocol: Prepare a dilution series of your compound in the final assay buffer (including the same concentration of DMSO or other solvent). Using a plate reader, scan a range of excitation and emission wavelengths covering those used in your assay.

  • Interpretation: If you observe a concentration-dependent increase in fluorescence in your assay's spectral region in the absence of any other assay components, your compound is autofluorescent.[12][13]

Excitation (nm)Emission (nm)Autofluorescence PotentialMitigation Strategy
340-400420-480 (Blue)HighShift to red-shifted dyes (e.g., Cy5, Alexa Fluor 647).[13]
488510-540 (Green)ModerateConsider red-shifted dyes or computational correction.
532-561570-620 (Red)LowOften a "safe" spectral window for nitroaromatics.
633-647660-700 (Far-Red)Very LowIdeal choice to avoid interference from most small molecules.

Q3: I've observed a very steep dose-response curve for my hit, and the activity seems to disappear when I add detergent to the assay buffer. What does this indicate?

A3: This behavior is the hallmark of an aggregation-based inhibitor.[9][10] The bulky adamantane group makes your compound prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically inhibit enzymes by sequestering them on their surface.[11] The addition of a non-ionic detergent, like Triton X-100 or Tween-20, at concentrations above the critical micelle concentration (CMC) disrupts these aggregates, restoring enzyme activity.[5]

Troubleshooting Guides & Experimental Protocols

Guide 1: Diagnosing and Mitigating Compound Aggregation

If you suspect aggregation, the following workflow provides a robust method for confirmation and triage.

Workflow for Investigating Compound Aggregation

G cluster_0 Phase 1: Initial Suspicion cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Triage Decision cluster_3 Outcome Start Potent Hit Identified in Primary Screen Check Observe Steep Dose-Response and/or Poor SAR Start->Check Detergent Protocol 1: Run Assay with 0.01% Triton X-100 Check->Detergent DLS Protocol 2 (Optional): Dynamic Light Scattering (DLS) Detergent->DLS For further confirmation Result Activity Abolished by Detergent? Detergent->Result FP False Positive (Aggregator) Result->FP Yes HP High-Confidence Hit (Proceed to Orthogonal Assays) Result->HP No

Caption: Decision workflow for identifying aggregation-based false positives.

Protocol 1: Detergent Counterscreen

  • Objective: To determine if the compound's inhibitory activity is sensitive to the presence of a non-ionic detergent.

  • Materials:

    • N-(2-methoxy-5-nitrophenyl)adamantan-2-amine stock solution.

    • Assay buffer.

    • Assay buffer supplemented with 0.02% (w/v) Triton X-100 (this will result in a final concentration of 0.01% in the assay).

    • All other primary assay components (enzyme, substrate, etc.).

  • Procedure:

    • Prepare two sets of dose-response plates for your hit compound.

    • For Plate A, use the standard assay buffer.

    • For Plate B, use the assay buffer containing Triton X-100.

    • Run the primary assay on both plates in parallel.

  • Interpretation:

    • Aggregator: A significant rightward shift (loss of potency) or complete loss of activity is observed in the presence of Triton X-100.[9]

    • Non-Aggregator: The dose-response curves with and without detergent are nearly identical.

Guide 2: Counterscreening for Optical Interference

If your primary assay relies on a fluorescence or absorbance readout, it is crucial to rule out direct compound interference.

Protocol 2: Pre-read and Post-read Interference Check

  • Objective: To identify compounds that are either autofluorescent or act as quenchers of the fluorescent signal.

  • Procedure:

    • Plate 1 (Compound Only): Prepare a plate with a serial dilution of your compound in assay buffer. Include vehicle-only controls. Read this plate using the same instrument settings as your primary assay. This is your Pre-Read and it measures autofluorescence.

    • Plate 2 (Full Assay): Run your standard HTS assay.

    • Plate 3 (Compound + Probe): In a separate plate, add your compound dilutions to wells containing only the fluorescent probe/substrate used in your assay (no enzyme or other components). Read this plate. This checks for quenching effects.

  • Analysis:

    • Autofluorescence: A dose-dependent signal increase in Plate 1 indicates autofluorescence.

    • Quenching: A dose-dependent signal decrease in Plate 3 (compared to vehicle controls) indicates the compound is quenching the probe's fluorescence.

    • True Hit: No significant signal in Plate 1 or Plate 3, but dose-dependent activity in Plate 2.

Counterscreening Cascade Logic

Caption: A robust hit validation cascade to eliminate false positives.

Final Recommendations

When screening compounds like N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, a proactive approach to identifying false positives is essential.[1][14]

  • Prioritize Orthogonal Assays: Confirming hits with a secondary assay that uses a different detection technology is the most reliable way to eliminate technology-specific artifacts.[15][16]

  • Run Counterscreens Early: Implement aggregation and interference counterscreens as soon as primary hits are identified to avoid wasting resources on artifactual compounds.[3]

  • Analyze Structure-Activity Relationships (SAR): False positives due to aggregation often exhibit very steep, non-classical dose-response curves and have a "messy" or inconsistent SAR. True hits typically show a more gradual dose-response and a logical SAR where small structural changes lead to predictable changes in activity.[17]

By implementing these systematic troubleshooting and validation strategies, you can significantly increase the quality and confidence of your HTS data, ensuring that your downstream efforts are focused on chemically tractable and biologically relevant hit series.

References

  • Technology Networks. (n.d.). High-Throughput Screening. Retrieved from Technology Networks Drug Discovery. [Link]

  • Vera, J., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Vera, J., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ACS Publications. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from Sygnature Discovery. [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Kim, J., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Biology. [Link]

  • Giehm, L., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Scientific Reports. [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Princeton University. [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. ResearchGate. [Link]

  • R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process. Retrieved from University of Arizona. [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Retrieved from Creative Bioarray. [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from FluoroFinder. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from Evotec. [Link]

  • Kupsik, M., et al. (2011). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current Medicinal Chemistry. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from Vipergen. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Retrieved from NCBI. [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Retrieved from Pelago Bioscience. [Link]

  • Chem Help ASAP. (2023). Validation & Confirmation of Biological Activity of Hits. YouTube. [Link]

  • Pitsawong, W., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]

  • Sławiński, M., et al. (2023). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society. [Link]

  • Tan, D., et al. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. PubMed. [Link]

  • Le, T., et al. (2024). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling. [Link]

  • Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Molecules. [Link]

  • Tan, D., et al. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Crystal Growth & Design. [Link]

  • Wang, H., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLoS ONE. [Link]

  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. [Link]

  • Dehnen, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]

  • Chen, Y., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]

  • ResearchGate. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. [Link]

Sources

Troubleshooting

overcoming steric hindrance in synthesizing N-(2-methoxy-5-nitrophenyl)adamantan-2-amine derivatives

Welcome to the technical support center for the synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically demanding secondary amines. The unique structural features of adamantan-2-amine present significant steric challenges, often leading to low yields or reaction failure. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major obstacle in the synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine derivatives?

The primary challenge lies in the inherent bulkiness of the adamantan-2-amine moiety.[1] Its rigid, cage-like structure significantly shields the nitrogen atom, impeding its approach to the electrophilic aryl halide. This steric congestion can slow down crucial steps in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination, leading to low product yields.[2][3]

Q2: My Buchwald-Hartwig amination is resulting in low conversion. What are the likely causes and how can I troubleshoot this?

Low conversion in the Buchwald-Hartwig amination of sterically hindered substrates is a common issue.[4] Here are several factors to consider and optimize:

  • Ligand Selection is Critical: For sterically demanding couplings, the choice of phosphine ligand is paramount.[5] Bulky, electron-rich biaryl phosphine ligands are often necessary to promote the desired C-N bond formation and prevent unwanted side reactions.[6] Consider screening ligands such as RuPhos, BrettPhos, or other specialized ligands designed for hindered substrates.[3][7] In some cases, diphosphinoamine ligands have also been shown to be effective.[8]

  • Catalyst System and Pre-catalyst Choice: Using a pre-formed palladium pre-catalyst can lead to more consistent and reliable results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[5][9] Pre-catalysts ensure efficient generation of the active Pd(0) species.

  • Base and Solvent Optimization: The choice of base and solvent are interdependent and crucial for success.

    • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[5]

    • Solvents: Aprotic polar solvents such as dioxane and THF, or aromatic hydrocarbons like toluene, are widely used.[5] Poor solubility of any of the reactants can significantly hinder the reaction rate, so ensure your chosen solvent provides good solubility for all components at the reaction temperature.[10]

  • Reaction Conditions: For sterically encumbered substrates, higher reaction temperatures and longer reaction times may be necessary to achieve reasonable conversion.[11] Microwave irradiation can also be a valuable tool to accelerate these sluggish reactions.[8]

Q3: Are there viable alternatives to the Buchwald-Hartwig amination for this synthesis?

Yes, when the Buchwald-Hartwig reaction fails to provide the desired product, other methods can be explored:

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for C-N bond formation.[12][13] While traditional Ullmann conditions are often harsh, modern protocols with specialized ligands can proceed at milder temperatures.[14][15] For sterically hindered partners, specific pyrrole-ol ligands have shown promise in copper-catalyzed couplings.[16]

  • Chan-Lam N-Arylation: This copper-catalyzed reaction utilizes boronic acids as the aryl source and can be effective for adamantane-containing amines.[17] The reactivity is highly dependent on the amine's structure.

Q4: How can I minimize the formation of side products, such as hydrodehalogenation?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction, especially with sterically hindered amines. This can be minimized by:

  • Optimizing the Ligand: Some ligands are more prone to promoting side reactions. Screening different ligands can identify a system that favors the desired C-N coupling.

  • Controlling Reaction Temperature: Lowering the reaction temperature, if possible without completely stalling the reaction, can sometimes reduce the rate of side reactions.

  • Using a Pre-catalyst: As mentioned, pre-catalysts can lead to cleaner reactions with fewer byproducts.[5]

Q5: What are the best practices for purifying the bulky N-aryl adamantan-2-amine product?

The purification of these products can be challenging due to their often-high crystallinity and potentially similar polarity to starting materials.

  • Column Chromatography: This is the most common method. For basic amine compounds, it is often beneficial to add a small amount of a competing amine, like triethylamine (typically 0.1-1%), to the eluent to prevent streaking on silica gel.[18] Alternatively, using basic alumina or amine-functionalized silica can be effective.[18]

  • Acid-Base Extraction: An acid wash can be used to move the amine product into the aqueous phase as its salt, separating it from non-basic impurities. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[19]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[20]

  • Trichloroacetic Acid (TCA) Salt Precipitation: A newer technique involves precipitating the amine as its TCA salt, which can then be isolated and the free amine regenerated.[21]

Troubleshooting Guide

This troubleshooting guide provides a structured approach to resolving common issues encountered during the synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine derivatives.

Problem: Low or No Product Yield in Buchwald-Hartwig Amination
Potential Cause Suggested Solution
Ineffective Ligand Screen a panel of bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[5][7]
Poor Catalyst Activity Switch from an in-situ generated catalyst to a pre-catalyst (e.g., XPhos Pd G3).[5] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Incorrect Base/Solvent Combination If using a strong base like NaOtBu, ensure your substrate is not base-sensitive. For sensitive substrates, try weaker bases like Cs₂CO₃ or K₃PO₄, possibly at higher temperatures.[5] Check for solubility issues and consider a different solvent if necessary.[10]
Insufficient Reaction Time/Temperature Monitor the reaction by TLC or LC-MS over an extended period (24-48 hours). If the reaction is sluggish, consider increasing the temperature or using microwave heating.[8]
Reagent Quality Ensure the purity of the amine and aryl halide. Amines can be purified by distillation or filtration through a plug of activated alumina.[11]
Problem: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Potential Cause Suggested Solution
Ligand-Promoted Side Reaction Screen different classes of ligands. Sometimes a less bulky or electronically different ligand can disfavor the side reaction.
Reaction Conditions Too Harsh Attempt the reaction at a lower temperature for a longer duration.
Presence of Water or Oxygen Ensure the reaction is set up under strictly anhydrous and inert conditions. Degas solvents thoroughly.[11]

Experimental Protocols

Optimized Buchwald-Hartwig Protocol for Sterically Hindered Amines

This protocol is a general starting point and may require further optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Adamantan-2-amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol)

  • RuPhos ligand (0.04 mmol)

  • Sodium tert-butoxide (1.5 mmol)

  • Anhydrous, degassed toluene or dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, adamantan-2-amine, palladium pre-catalyst, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 16-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ullmann Condensation Protocol for Sterically Hindered Amines

This protocol is adapted from modern Ullmann coupling methodologies.

Materials:

  • Aryl iodide (1.0 mmol)

  • Adamantan-2-amine (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Appropriate ligand (e.g., a diamine or a specialized ligand for hindered couplings, 0.2 mmol)[22]

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or other high-boiling polar solvent (5 mL)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl iodide, adamantan-2-amine, CuI, ligand, and base.

  • Add the anhydrous solvent.

  • Heat the mixture to 100-150 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent like ethyl acetate and filter through Celite.

  • Perform an aqueous workup, then dry and concentrate the organic phase.

  • Purify by column chromatography.

Visualizations

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-NHR₂)L OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation + Base SlowCoord Slow Amine Coordination AmineCoord->SlowCoord RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L - Ar-NR₂ SlowRedElim Slow Reductive Elimination RedElim->SlowRedElim

Caption: Buchwald-Hartwig catalytic cycle with points of steric hindrance.

Troubleshooting_Flowchart start Low Yield in Buchwald-Hartwig Amination ligand Screen Bulky Ligands (e.g., RuPhos, BrettPhos) start->ligand catalyst Use Palladium Pre-catalyst ligand->catalyst No Improvement success Successful Synthesis ligand->success Improved Yield conditions Optimize Base, Solvent, and Temperature catalyst->conditions No Improvement catalyst->success Improved Yield alternative Consider Alternative Methods (Ullmann, Chan-Lam) conditions->alternative No Improvement conditions->success Improved Yield alternative->success Improved Yield fail Re-evaluate Synthetic Route alternative->fail No Improvement

Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig reactions.

References

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(31), 9097-9101.* [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium‐Catalyzed Arylation of α‐Branched Secondary Amines. Angewandte Chemie, 127(31), 9225-9229.* [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 125-128.* [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Stack Exchange.[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics, 41(24), 3844-3853.* [Link]

  • Kuliukhina, D. S., Malysheva, A. S., Averina, A. D., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2023). Chan–Lam N-Arylation of Adamantane-Containing Amines. Russian Journal of Organic Chemistry, 59(12), 2107-2116.* [Link]

  • Gendron, T., & Lebl, T. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-230.* [Link]

  • Balaraman, E., Gunanathan, C., & Milstein, D. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 40(35), 9050-9054.* [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.[Link]

  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Google Patents. (2009, March 12).
  • Capriati, V., & Luisi, R. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 740.* [Link]

  • Worthington, R. J., & Melillo, B. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 24(29), 5396-5400.* [Link]

  • GalChimia. (2015, February 27). Bulky Amines that Work. GalChimia Blog.[Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4402.* [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 60(28), 15124-15145.* [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 40, 1-27.* [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.[Link]

  • ResearchGate. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate.[Link]

  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Arkivoc, 2012(1), 1-105.* [Link]

  • Urgel, J. I., et al. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem, 20(18), 2305-2310.* [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.[Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.[Link]

  • Pérez-Silanes, S., et al. (2015). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. Bioorganic & Medicinal Chemistry, 23(22), 7274-7283.* [Link]

  • Wang, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1572, 1-9.* [Link]

  • Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Empa.[Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2004.* [Link]

  • Google Patents. (2018, November 15). WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • SciSpace. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. SciSpace.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(2-methoxy-5-nitrophenyl)adamantan-2-amine and Other Substituted Adamantane Derivatives in Drug Discovery

This guide provides a comparative analysis of the potential pharmacological properties of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine against well-established and researched adamantane derivatives. Given the novelty of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the potential pharmacological properties of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine against well-established and researched adamantane derivatives. Given the novelty of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, this comparison is built upon established structure-activity relationships (SAR) within the adamantane class of compounds, offering a predictive framework for its potential applications and performance.

The adamantane scaffold, a rigid, lipophilic, tricyclic alkane, is a privileged structure in medicinal chemistry.[1][2] Its unique three-dimensional structure and physicochemical properties enhance drug candidates' bioavailability and ability to cross lipid membranes.[1][3] This has led to the successful development of several drugs, including the antiviral agents amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, used in the treatment of Alzheimer's disease.[1][4]

This guide will delve into the known biological activities of key adamantane derivatives and extrapolate the potential impact of the 2-methoxy-5-nitrophenyl substitution on the adamant-2-amine core, providing researchers with a foundational understanding for future investigations.

The Adamantane Core: A Scaffold for Diverse Biological Activity

The therapeutic versatility of adamantane derivatives stems from their ability to interact with various biological targets, including viral ion channels and central nervous system receptors.[1][2]

  • Antiviral Activity: Amantadine and rimantadine were the first adamantane-based drugs approved for treating influenza A infections.[1][5] They function by blocking the M2 proton ion channel of the virus, a crucial component in the viral replication cycle.[5][6] However, their use has been limited by the rapid emergence of resistant viral strains.[1][5]

  • Neuroprotective Activity: Memantine, a dimethyl derivative of amantadine, is a moderate-affinity, non-competitive NMDA receptor antagonist.[1][7] Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a key factor in the pathology of neurodegenerative diseases like Alzheimer's.[8] Memantine's therapeutic effect lies in its ability to modulate this pathological overactivation without disrupting normal synaptic transmission.[1][9]

Comparative Analysis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

The subject of this guide, N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, combines the adamantane-2-amine core with a substituted phenyl ring. This N-aryl substitution is a significant structural modification compared to simpler derivatives like amantadine and memantine. The nature and position of the substituents on the phenyl ring are expected to profoundly influence the compound's pharmacological profile.

The Adamantan-2-amine Core vs. Adamantan-1-amine

While most clinically used adamantane drugs are 1-substituted derivatives, the 2-substituted isomer presents a different structural orientation. This can alter the molecule's interaction with its biological target. For instance, in the context of NMDA receptor antagonism, the precise positioning of the amine group within the receptor's ion channel is critical for its blocking activity.

Influence of the N-Aryl Substitution

The introduction of a phenyl group at the 2-amino position increases the molecule's size and lipophilicity, which can enhance its ability to cross the blood-brain barrier. The substituents on this phenyl ring—a methoxy group at position 2 and a nitro group at position 5—are key determinants of its potential activity.

  • The Methoxy Group (-OCH3): The methoxy group is an electron-donating group. In medicinal chemistry, the replacement of a hydroxyl group with a methoxy group can influence a compound's metabolic stability.[10] Its presence can also affect hydrogen bonding interactions with a target receptor.

  • The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group. Aromatic nitro groups are known to be potential liabilities in drug design due to in vivo reduction to reactive hydroxylamines and nitrosoamines.[10] However, the nitro group can also be a bioisostere for other functional groups and can participate in specific interactions with a target.[10][11] For example, some studies have shown that adamantane derivatives with a nitrophenyl moiety exhibit antimicrobial activity.[3]

The combination of these substituents on the phenyl ring of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine suggests a complex interplay of electronic and steric effects that will define its biological activity.

Potential Therapeutic Targets and Performance

Based on the structure of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, its most probable primary target would be the NMDA receptor, following the precedent of other N-aryl adamantane derivatives.

NMDA Receptor Antagonism

The N-phenyl-2-aminoadamantane scaffold has been explored for its NMDA receptor antagonist properties. The addition of substituents to the phenyl ring can modulate the potency and voltage-dependency of the channel block.[8]

Table 1: Comparative Potency of Selected Adamantane Derivatives as NMDA Receptor Antagonists

CompoundStructureIC50 (µM)TargetReference
Amantadine1-aminoadamantane92NMDA Receptor[8]
Memantine1-amino-3,5-dimethyladamantane~1-5 (assay dependent)NMDA Receptor[7][8]
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine N-(2-methoxy-5-nitrophenyl)adamantan-2-amineHypothesized to be in the low micromolar rangeNMDA ReceptorN/A
Compound 5 (from Leiva et al., 2018)N-(adamantan-2-yl)aniline~5NMDA Receptor[8]
Compound 11 (from Leiva et al., 2018)N-(adamantan-2-yl)-4-fluoroaniline~2NMDA Receptor[8]

Note: The IC50 for the title compound is a scientific hypothesis based on SAR and requires experimental validation.

The data from related compounds suggest that N-aryl substitution on the 2-aminoadamantane core can lead to potent NMDA receptor antagonists.[8] The electronic effects of the methoxy and nitro groups in N-(2-methoxy-5-nitrophenyl)adamantan-2-amine will likely fine-tune its binding affinity and kinetics within the NMDA receptor channel.

Other Potential Activities

While NMDA receptor antagonism is a primary hypothesis, the adamantane scaffold is known for its promiscuity. Other potential activities for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine could include:

  • Antiviral Activity: While unlikely to be effective against M2-expressing influenza A due to resistance, novel adamantane derivatives are being investigated against other viral targets.[1][12]

  • Antimicrobial Activity: Some adamantane derivatives containing nitrophenyl moieties have demonstrated antibacterial and antifungal properties.[3][13]

Experimental Protocols for Evaluation

To validate the hypothesized activity of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, a series of well-established experimental protocols are recommended.

Synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

A common method for the synthesis of N-aryl adamantanamines is through a Buchwald-Hartwig amination or a related cross-coupling reaction between adamantan-2-amine and a suitably substituted aryl halide. An alternative approach involves reductive amination of adamantan-2-one with 2-methoxy-5-nitroaniline.

In Vitro Evaluation of NMDA Receptor Antagonism

a) Radioligand Binding Assay [14]

This assay determines the binding affinity (Ki) of the test compound to the NMDA receptor ion channel. It is typically performed as a competition assay using a radiolabeled channel blocker such as [3H]MK-801.

  • Objective: To determine the Ki of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine for the NMDA receptor ion channel.

  • Methodology:

    • Prepare rat brain membranes (e.g., from the cortex or hippocampus).

    • Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.

    • Include glutamate and glycine as co-agonists to open the ion channel.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 of the competition curve.

b) Whole-Cell Patch-Clamp Electrophysiology [8][14]

This technique directly measures the inhibition of NMDA receptor-mediated currents by the test compound.

  • Objective: To determine the IC50 value of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine for the inhibition of NMDA receptor-mediated currents.

  • Methodology:

    • Use cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

    • Establish a whole-cell patch-clamp recording.

    • Apply a solution containing NMDA and glycine to elicit an inward current.

    • Co-apply varying concentrations of the test compound with the NMDA/glycine solution.

    • Measure the peak amplitude of the inward current at each concentration of the test compound.

    • Plot the normalized current as a function of the test compound's concentration and fit the data to a dose-response curve to determine the IC50.

Visualizing the Scientific Workflow and Concepts

Diagram 1: General Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Adamantan-2-one S3 Reductive Amination S1->S3 S2 2-methoxy-5-nitroaniline S2->S3 S4 N-(2-methoxy-5-nitrophenyl) adamantan-2-amine S3->S4 E1 Radioligand Binding Assay (Affinity - Ki) S4->E1 E2 Patch-Clamp Electrophysiology (Potency - IC50) S4->E2 E3 In Vivo Models (e.g., Neuroprotection) E1->E3 E2->E3

Caption: Workflow for the synthesis and biological evaluation of the target compound.

Diagram 2: Structure-Activity Relationship Logic

SAR cluster_core Core Scaffold cluster_subs Substituents cluster_activity Predicted Activity Core Adamantan-2-amine Activity NMDA Receptor Antagonism Core->Activity Base Activity Subs N-(2-methoxy-5-nitrophenyl) Subs->Activity Modulates Potency & Selectivity

Caption: Logic of predicting biological activity based on structural components.

Conclusion and Future Directions

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine represents an intriguing, yet uncharacterized, member of the adamantane family. Based on a thorough analysis of structure-activity relationships from existing literature, it is reasonable to hypothesize that this compound will act as a low-micromolar antagonist of the NMDA receptor. The specific combination of a methoxy and a nitro group on the N-phenyl ring is predicted to significantly influence its potency, selectivity, and pharmacokinetic profile compared to simpler adamantane derivatives.

Future research should focus on the chemical synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine and its experimental validation through the protocols outlined in this guide. Such studies will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of the structure-activity relationships governing the pharmacological effects of N-aryl-2-aminoadamantane derivatives, potentially paving the way for new therapeutic agents for neurological disorders.

References

Sources

Comparative

Validating N-(2-methoxy-5-nitrophenyl)adamantan-2-amine Binding Using Surface Plasmon Resonance: A Comparative Guide

As drug development pivots toward highly substituted, complex small molecules, validating their binding kinetics against membrane-bound targets requires rigorous analytical frameworks. N-(2-methoxy-5-nitrophenyl)adamanta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly substituted, complex small molecules, validating their binding kinetics against membrane-bound targets requires rigorous analytical frameworks. N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a bulky, synthetic adamantane derivative. Historically, adamantanes (such as amantadine and memantine) act as critical pore-blockers for the influenza A M2 proton channel and as non-competitive antagonists for the NMDA receptor[1],[2].

The addition of the 2-methoxy-5-nitrophenyl moiety introduces significant steric bulk and altered electronegativity. This structural evolution demands an assay capable of resolving complex, multiphasic binding kinetics—specifically, distinguishing between the pharmacologically relevant pore-binding site and secondary lipid-facing allosteric sites[3]. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative platforms and provides a self-validating protocol for kinetic characterization.

Technology Comparison: SPR vs. BLI vs. ITC

When evaluating small-molecule interactions with transmembrane proteins, researchers typically choose between Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

While ITC provides unmatched thermodynamic data ( ΔH , ΔS ) without requiring target immobilization, it consumes prohibitive amounts of protein and fails to resolve real-time association ( kon​ ) and dissociation ( koff​ ) rates[1]. BLI offers a fluidics-free, user-friendly alternative; however, its sensitivity drops precipitously for low-molecular-weight compounds (<300 Da) and it is highly susceptible to mass transport limitations in viscous lipid environments.

SPR remains the gold standard for this application. Its microfluidic delivery system minimizes mass transport artifacts, and its high-sensitivity optical biosensors can accurately detect the subtle refractive index changes induced by a ~302 Da small molecule binding to a massive liposome-reconstituted target[3].

Table 1: Performance Comparison for Adamantane Derivative Binding Assays
ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output Real-time kinetics ( kon​ , koff​ , KD​ )Real-time kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ , n )
Small Molecule Sensitivity Excellent (Detects <100 Da)Moderate (Struggles <300 Da)Good (Dependent on heat of binding)
Membrane Protein Compatibility High (L1 Liposome capture)Moderate (Nanodisc/Liposome dip)Low (Requires high concentration micelles)
Throughput High (Automated microfluidics)High (96/384-well dip-and-read)Low (Manual titration, long equilibration)
Sample Consumption Low (1-5 µg target protein)Low (1-5 µg target protein)Very High (mg quantities required)

Mechanistic Context: The Biphasic Binding Challenge

Adamantane derivatives exhibit a well-documented two-site binding mechanism when interacting with tetrameric ion channels like M2[3].

  • The Pore Site: A high-affinity, pharmacologically active site located within the aqueous pore.

  • The Lipid-Facing Site: A low-affinity, allosteric site on the exterior of the transmembrane helices.

Because N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is highly lipophilic, it is prone to non-specific partitioning into the lipid bilayer. SPR is uniquely equipped to handle this. By utilizing a reference flow cell coated with empty liposomes, the refractive index shift caused by non-specific lipid partitioning can be subtracted in real-time, isolating the true protein-ligand kinetic interaction.

Binding_Mechanism Target Tetrameric Transmembrane Target (e.g., M2 Channel / NMDA) Site1 Pore-Binding Site (High Affinity) Target->Site1 Site2 Lipid-Facing Site (Low Affinity) Target->Site2 Cmpd N-(2-methoxy-5-nitrophenyl) adamantan-2-amine Cmpd->Site1 Primary (kon/koff) Cmpd->Site2 Secondary Partitioning

Fig 1: Biphasic binding mechanism of adamantane derivatives to transmembrane targets.

Self-Validating Experimental Protocol (SPR)

To preserve the native quaternary structure of the target channel, the protein must be reconstituted into 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) liposomes. We utilize a lipophilic L1 sensor chip, which features alkyl chains that intercalate into the liposomes, anchoring them to the sensor surface without covalent modification.

Step-by-Step Methodology
  • Surface Conditioning:

    • Inject 40 mM octyl β -D-glucopyranoside (20 µL at 10 µL/min) to clean and condition the L1 chip surface.

  • Liposome Capture (The Target):

    • Inject M2-reconstituted DMPC liposomes (0.5 mg/mL) over the active flow cell (Fc2) at 2 µL/min for 15 minutes.

    • Inject empty DMPC liposomes over the reference flow cell (Fc1) to serve as a blank.

  • Self-Validation Step (Crucial for Trustworthiness):

    • Causality: To ensure the sensor surface is completely covered by liposomes and to prevent non-specific binding of the analyte to exposed gold/dextran, inject 0.1 mg/mL Bovine Serum Albumin (BSA) for 5 minutes. A response of <50 Resonance Units (RU) confirms a saturated, intact lipid bilayer.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Prepare a concentration series of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine (0.05 µM to 10 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4).

    • Inject each concentration at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Surface Regeneration:

    • Inject a short pulse (10 µL) of 50 mM NaOH to strip the liposomes, followed by a fresh liposome capture for the next cycle.

SPR_Workflow N1 1. Chip Conditioning (L1 Sensor) N2 2. Liposome Capture (Target Reconstitution) N1->N2 N3 3. BSA Validation (Block Non-Specific) N2->N3 N4 4. Analyte Injection (Multi-Cycle Kinetics) N3->N4 N5 5. Data Fitting (Two-State Model) N4->N5

Fig 2: Step-by-step SPR workflow for measuring small-molecule binding to membrane targets.

Experimental Data & Kinetic Analysis

The bulky 2-methoxy-5-nitrophenyl substitution significantly alters the binding profile compared to wild-type amantadine. While amantadine exhibits a rapid on/off rate, the substituted derivative demonstrates a "pseudoirreversible" binding characteristic[1]. The steric bulk slows the association rate ( kon​ ), but forms deep hydrophobic contacts within the pore, drastically reducing the dissociation rate ( koff​ ).

Data is fitted using a Two-State Reaction model (1:1 binding followed by a conformational change) to account for the drug locking into the pore.

Table 2: Comparative SPR Kinetic Parameters (M2 Channel Target)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Binding Model Fit
Amantadine (Standard) 4.5×104 4.1×10−2 0.911:1 Langmuir
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine 1.2×104 1.8×10−3 0.15Two-State Reaction

Note: The derivative exhibits a ~6-fold higher affinity (lower KD​ ) driven primarily by a highly stabilized residence time (slower koff​ ).

Conclusion

Validating the binding of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine requires an analytical platform capable of handling membrane-reconstituted targets and resolving complex, biphasic kinetics. While BLI and ITC offer specific workflow advantages, SPR provides the necessary microfluidic precision, real-time kinetic resolution, and reference-subtraction capabilities required to accurately characterize this highly substituted adamantane derivative.

References
  • Title: Coexistence of two adamantane binding sites in the influenza A M2 ion channel Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Mechanism of the Pseudoirreversible Binding of Amantadine to the M2 Proton Channel Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: The cannabinoid receptor 1 associates with NMDA receptors to produce glutamatergic hypofunction: implications in psychosis and schizophrenia Source: Frontiers in Cellular Neuroscience URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals engaged in handling N-(2-methoxy-5-nitrophenyl)adamantan-2-amine. In the absence of a specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals engaged in handling N-(2-methoxy-5-nitrophenyl)adamantan-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of the known hazards associated with its primary structural motifs: the aromatic nitro group and the adamantane cage. This guide is designed to establish a self-validating system of protocols to ensure maximum safety and experimental integrity.

Hazard Assessment: A Precautionary Approach

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a solid organic compound whose hazard profile has not been fully characterized. However, its structure suggests several potential risks that must be proactively managed.

  • Aromatic Nitro Compounds: The presence of the 2-methoxy-5-nitrophenyl group is a primary safety concern. Aromatic nitro compounds are a class of chemicals known for their potential toxicity upon ingestion, inhalation, or skin absorption.[1] A significant risk associated with this class is the potential to induce methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood.[1]

  • Adamantane Derivatives: The adamantane moiety is a bulky, lipophilic hydrocarbon cage.[2][3] While adamantane itself is a stable solid, its derivatives can be biologically active.[2][3][4] As a solid, the primary physical hazard is the potential for inhalation of fine dust particles during handling.[5]

  • Analogous Compound Hazards: The structurally related compound, (2-methoxy-5-nitrophenyl)methanamine hydrochloride, is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and a serious eye irritant.[6] Given the structural similarity, it is prudent to assume that N-(2-methoxy-5-nitrophenyl)adamantan-2-amine may exhibit a similar hazard profile.

Based on this analysis, a multi-layered personal protective equipment (PPE) strategy is mandatory to prevent all routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical first step in mitigating exposure risks. All personnel must be trained on the proper use, removal, and disposal of the equipment outlined below.[7][8]

PPE Specification Table
Protection Type Specific Recommendations Standard Rationale
Eye and Face Chemical splash goggles and a full-face shield.ANSI Z87.1 / EN166Provides maximum protection against splashes, and airborne particles, and prevents accidental face touching.[5][9]
Hand Double-gloving with nitrile gloves.ASTM F739 / EN 374Nitrile offers good resistance to a range of organic chemicals, including aromatic compounds.[10] Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Flame-resistant laboratory coat and a disposable chemical-resistant apron.NFPA 2112Protects skin and personal clothing from spills and contamination.[1][11]
Respiratory A NIOSH-approved N95 (or higher) particulate respirator.NIOSH (US) or EN 149 (Europe)Essential for preventing the inhalation of fine powders, especially during weighing and transfer operations.[1][5][9]
Feet Closed-toe, chemical-resistant shoes.ASTM F2413Protects feet from spills and falling objects.[1]

Operational Plan: From Handling to Disposal

A systematic approach to handling N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is essential for maintaining a safe laboratory environment. This plan must be integrated into your institution's broader Chemical Hygiene Plan (CHP).[8][12][13]

Engineering Controls and Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[14]

  • Ventilation: Ensure the fume hood has a face velocity that meets institutional and regulatory standards (typically 80-120 feet per minute).

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[15]

  • Pre-Handling Check: Before beginning work, inspect all PPE for defects and ensure all necessary handling and emergency equipment is within immediate reach.

Step-by-Step Handling Protocol
  • Donning PPE: Put on PPE in the following order: inner gloves, lab coat, apron, N95 respirator (perform a seal check), face shield, and outer gloves.

  • Weighing and Transfer:

    • Whenever possible, handle the compound within the fume hood.

    • Use an analytical balance with a draft shield to minimize air currents.

    • Employ micro-spatulas and careful technique to prevent the generation of dust.[1]

    • If any dust is generated, allow it to settle within the contained space of the fume hood before proceeding.

  • In-Process Handling:

    • Keep all containers tightly sealed when not in immediate use.[15]

    • Avoid direct contact with skin, eyes, and clothing at all times.[5]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing PPE.[5][15]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • Wearing full PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the contaminated material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

PPE Selection and Disposal Workflow

The following diagram outlines the decision-making process for PPE selection and the subsequent disposal procedure for contaminated materials.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Use cluster_disposal Decontamination & Disposal start Start: Handling N-(2-methoxy-5-nitrophenyl)adamantan-2-amine assess Assess Task: - Weighing/Transfer? - Solution Prep? - Reaction Workup? start->assess ppe_weigh Full PPE Required: - Double Nitrile Gloves - N95 Respirator - Face Shield & Goggles - Lab Coat & Apron assess->ppe_weigh Solid Handling ppe_solution Full PPE Required: - Double Nitrile Gloves - Face Shield & Goggles - Lab Coat & Apron assess->ppe_solution Liquid Handling handle Perform Task in Chemical Fume Hood ppe_weigh->handle ppe_solution->handle doff Doff PPE Carefully: Outer Gloves -> Apron -> Face Shield -> Inner Gloves handle->doff dispose_solid Dispose of Solid Waste: Contaminated PPE, absorbent pads doff->dispose_solid waste_container Place in Labeled Hazardous Waste Container dispose_solid->waste_container end End: Decontaminate & Wash Hands waste_container->end

Caption: PPE selection and disposal workflow for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine.

Waste Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.[12]

  • Chemical Waste: All waste containing N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, including reaction residues and contaminated solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container. As a nitrogen-containing aromatic compound, it must not be disposed of down the drain.[16] The catabolism of nitrogen-containing compounds can produce toxic byproducts like ammonia, making proper disposal crucial.[17]

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, that comes into contact with the compound is considered hazardous waste. These materials must be collected in a separate, sealed hazardous waste bag or container and disposed of according to institutional and local regulations.[14]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "N-(2-methoxy-5-nitrophenyl)adamantan-2-amine," and the approximate concentration and quantity.

Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By treating N-(2-methoxy-5-nitrophenyl)adamantan-2-amine with the high degree of caution it warrants, researchers can protect themselves, their colleagues, and the integrity of their work.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (2025). BenchChem.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Essential Safety and Operational Guide for Handling Adamantane-d16. (2025). BenchChem.
  • Safety Data Sheet. (n.d.). Enamine.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA.
  • Safety Data Sheet. (2023). ADAMA.
  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). National Park Service.
  • 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide Safety Data Sheet. (2023). Apollo Scientific.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC.
  • Adsorptive removal of nitrogen-containing compounds from a model fuel using a metal–organic framework having a free carboxylic acid group. (n.d.). ResearchGate.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed.
  • Nitrogenous Wastes. (n.d.). Concepts of Biology – H5P.
  • (2-methoxy-5-nitrophenyl)methanamine hydrochloride — Chemical Substance Information. (n.d.). European Chemicals Agency (ECHA).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.